1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMPQQPQSTVRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163888 | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14813-85-5 | |
| Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol and presents a thorough analysis of its spectroscopic and physical properties.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazol-2-one core, in particular, is a key pharmacophore found in several marketed drugs. The introduction of a phenyl group at the N1-position of the benzimidazole ring system can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and physical characteristics. This guide focuses on the synthesis and detailed characterization of this compound, providing researchers with the necessary information for its preparation and identification.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyclization of N-phenyl-o-phenylenediamine with a suitable carbonylating agent. Triphosgene, a safer and more convenient substitute for phosgene gas, is a common reagent for this transformation. The reaction proceeds via an intramolecular cyclization to form the stable benzimidazol-2-one ring system.
Experimental Protocol
Materials:
-
N-phenyl-o-phenylenediamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-phenyl-o-phenylenediamine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred solution of N-phenyl-o-phenylenediamine and triethylamine via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.24 g/mol |
| Appearance | Light brown to brown solid |
| Melting Point | 201-202 °C[1] |
Spectroscopic Data
Table 1: Summary of Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | See Table 2 for detailed assignments. |
| ¹³C NMR | See Table 3 for detailed assignments. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1710 (C=O stretch), ~1600, 1490 (C=C aromatic stretch), ~750 (C-H aromatic bend) |
| Mass Spec. (EI) | m/z 210 (M⁺) |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | N-H |
| ~7.6-7.4 | Multiplet | 5H | Phenyl-H |
| ~7.2-7.0 | Multiplet | 4H | Benzene-H |
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O |
| ~136 | Quaternary C |
| ~131 | Quaternary C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~122 | Aromatic CH |
| ~110 | Aromatic CH |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental and Logical Workflow Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Characterization Logic
The following diagram outlines the logical workflow for the characterization of the synthesized compound.
Biological Significance and Potential Applications
While specific biological targets for this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives is known to interact with various biological targets. These include enzymes, receptors, and nucleic acids. For instance, some benzimidazoles act as inhibitors of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells.[1] Others have shown antimicrobial activity by targeting microbial-specific enzymes or cellular processes.[2] The introduction of the N-phenyl group may influence the compound's lipophilicity and steric profile, potentially leading to novel interactions with biological targets. Further research is warranted to elucidate the specific mechanism of action and pharmacological profile of this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The presented information will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the production and identification of this compound for further investigation into its potential applications. The logical workflows for synthesis and characterization offer a clear and structured approach for laboratory practice.
References
Technical Guide: Physicochemical Properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, with the CAS Number 14813-85-5, is a heterocyclic organic compound belonging to the benzimidazole class.[1] The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[2] These structures are known to exhibit a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[3][4] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed, representative experimental protocol for its synthesis and analysis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain parameters are derived from computational predictions and should be treated as such.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | [1][5] |
| Molecular Weight | 210.24 g/mol | [5] |
| CAS Number | 14813-85-5 | [1][5] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 201-202 °C | [1] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.61 ± 0.30 | [1] |
| LogP (Predicted) | 3.25 | [6] |
| IUPAC Name | 1-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | [5] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a standard and effective method for creating the benzimidazol-2-one core is through the cyclization of an o-phenylenediamine derivative with urea.[7] The following protocol is a representative procedure based on this well-established chemical transformation.
Synthesis of this compound
This synthesis involves the reaction of N¹-phenylbenzene-1,2-diamine with urea, which serves as a safe and solid source of carbonyl for the cyclization.
Reagents and Materials:
-
N¹-phenylbenzene-1,2-diamine
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine N¹-phenylbenzene-1,2-diamine (10 mmol, 1 equivalent) and urea (20 mmol, 2 equivalents).
-
Acidification: Add 20 mL of a 1:1 mixture of ethanol and concentrated hydrochloric acid to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Precipitation and Filtration: A solid precipitate of this compound should form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (3 x 20 mL) to remove any remaining acid and unreacted urea.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.[8]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point should be determined using a capillary melting point apparatus and compared to the literature value (201-202 °C).[3]
-
Infrared (IR) Spectroscopy: Record the IR spectrum using a KBr pellet. Expected characteristic peaks include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the cyclic urea (around 1700-1750 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show distinct signals for the aromatic protons on both the phenyl and benzimidazole rings (typically in the δ 7.0-8.0 ppm range) and a signal for the N-H proton (which may be broad and variable in position, often > δ 10 ppm in DMSO-d₆).[2][11]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (δ > 150 ppm) and multiple signals in the aromatic region (δ 110-145 ppm) corresponding to the different carbon environments in the fused ring system.[2][11]
-
-
Mass Spectrometry (MS): Analysis by techniques such as GC-MS or ESI-MS should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 210 or 211).[8]
Workflow and Pathway Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one | 14813-85-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 14813-85-5 | AChemBlock [achemblock.com]
- 6. 2-Phenyl-1H-benzo[d]imidazole | CAS#:716-79-0 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Spectroscopic Profile of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, a molecule of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental data for ¹H and ¹³C NMR of this compound were not explicitly found in the provided search results. The tables are formatted for the inclusion of such data when available.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results |
Note: Specific experimental IR absorption peaks for this compound were not explicitly found in the provided search results. The table is formatted for the inclusion of such data when available.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| Data not available in search results |
Note: Specific experimental mass spectral data and fragmentation patterns for this compound were not explicitly found in the provided search results. The table is formatted for the inclusion of such data when available.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols applicable to the analysis of benzimidazolone derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently agitate or vortex until the sample is completely dissolved.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
A proton-decoupled sequence is typically used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
-
The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI or Electrospray Ionization - ESI):
-
EI-MS: The solid sample can be introduced directly via a solids probe.
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then infused directly into the ion source or injected via a liquid chromatograph.
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
EI-MS: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Benzimidazolone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazolone scaffold, a privileged heterocyclic motif in medicinal chemistry, has a rich history spanning over a century. Since its initial discovery, this bicyclic system, characterized by a fused benzene and imidazol-2-one ring, has emerged as a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzimidazolone compounds, detailing key synthetic milestones and methodologies. It further explores their significant biological activities, supported by quantitative data, and elucidates the mechanisms of action of prominent benzimidazolone-based drugs through detailed signaling pathway diagrams. This document serves as a valuable resource for researchers and scientists engaged in the exploration and application of this versatile chemical scaffold in modern drug discovery and development.
Discovery and Historical Milestones
The journey of the benzimidazolone core is intrinsically linked to the broader history of benzimidazole chemistry. The first synthesis of a benzimidazole derivative is credited to Hobrecker in 1872. However, the specific discovery of the benzimidazol-2-one structure followed shortly after.
A pivotal moment in the history of this compound class was the first reported synthesis of the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one by Rudolph in 1879. This pioneering work laid the foundation for the exploration of this new heterocyclic system. Early synthetic methodologies primarily involved the reaction of ortho-phenylenediamines with phosgene or its equivalents, such as urea. These foundational reactions paved the way for the development of more sophisticated and versatile synthetic routes in the decades that followed.
The therapeutic potential of benzimidazolone derivatives began to be recognized in the mid-20th century, leading to the development of clinically significant drugs. Notably, the discovery of the antipsychotic properties of compounds like pimozide and the gastroprokinetic and antiemetic effects of domperidone solidified the importance of the benzimidazolone scaffold in medicinal chemistry. These discoveries spurred further research into the diverse biological activities of this class of compounds, which now include anticancer, antimicrobial, and antiviral properties.
Synthesis of the Benzimidazolone Core
The synthesis of the benzimidazolone ring system has evolved from early, often harsh, methods to more efficient and versatile modern techniques.
Historical Synthetic Protocol: Reaction of o-Phenylenediamine with Urea
One of the earliest and most fundamental methods for the preparation of 1,3-dihydro-2H-benzimidazol-2-one involves the condensation of o-phenylenediamine with urea. This reaction, typically carried out at elevated temperatures, proceeds via an initial formation of a urea derivative of the diamine, which then undergoes intramolecular cyclization with the elimination of ammonia.
Experimental Protocol:
-
Reactants: o-Phenylenediamine (1 equivalent), Urea (1.2 equivalents).
-
Procedure: A mixture of o-phenylenediamine and urea is heated in a reaction vessel. The temperature is gradually raised to 130-140°C. The reaction is maintained at this temperature for a period of 1 to 2 hours, during which the evolution of ammonia gas is observed. Upon completion, the reaction mixture is cooled, and the resulting solid is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield 1,3-dihydro-2H-benzimidazol-2-one.
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced a variety of reagents and catalytic systems to improve the efficiency, yield, and substrate scope of benzimidazolone synthesis. These methods often offer milder reaction conditions and greater functional group tolerance. Some of the notable modern approaches include:
-
Carbonyl Diimidazole (CDI) Mediated Cyclization: CDI serves as a safer and more efficient alternative to phosgene for the cyclization of o-phenylenediamines.
-
Palladium-Catalyzed Carbonylative Cyclization: This method utilizes carbon monoxide as the carbonyl source in the presence of a palladium catalyst.
-
Intramolecular N-arylation of Ureas: This approach involves the cyclization of pre-formed urea derivatives, often facilitated by a transition metal catalyst.
Biological Activities and Quantitative Data
Benzimidazolone derivatives exhibit a wide spectrum of biological activities, making them a fertile ground for drug discovery. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, and antiviral effects.
Anticancer Activity
Many benzimidazolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12c | A549 (Lung) | 10.2 ± 0.58 | [1] |
| MCF-7 (Breast) | 9.7 ± 0.56 | [1] | |
| HeLa (Cervical) | 11.5 ± 0.66 | [1] | |
| 7 | HeLa (Cervical) | 10.6 ± 0.61 | [1] |
| 4c | Leukemia | 0.420 - 8.99 | [2] |
| 4e | Various | 0.97 - 4.93 | [2] |
| 4g | Various | 0.997 - 7.81 | [2] |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
The benzimidazolone scaffold has also been explored for its potential to combat bacterial and fungal infections.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | E. coli JW55031 | 2 | [3] |
| 63a | MRSA | 16 | [4] |
| 63c | MRSA | 8 | [4] |
| Benzimidazolone Derivative | E. faecalis | 12.5 - 400 | [5] |
| Benzimidazolone Derivative | S. aureus | 12.5 - 400 | [5] |
| Benzimidazolone Derivative | C. tropicalis | 6.25 - 400 | [5] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
Antiviral Activity
Several benzimidazolone derivatives have shown promising activity against a range of viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| Benzimidazolone Derivative 1 | Coxsackievirus B5 (CVB-5) | 9 - 17 | [6] |
| Benzimidazolone Derivative 2 | Respiratory Syncytial Virus (RSV) | 5 - 15 | [6] |
| 13g | HIV-1 | 40 | [7] |
EC50: The half maximal effective concentration.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazolone compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the benzimidazolone compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action and Signaling Pathways
Several clinically important benzimidazolone drugs, such as Domperidone and Pimozide, exert their therapeutic effects by modulating specific signaling pathways. A primary target for these drugs is the dopamine D2 receptor.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its activation can trigger two main signaling cascades: a G-protein dependent pathway and a G-protein independent (β-arrestin mediated) pathway.
G-protein Dependent Pathway:
Upon dopamine binding, the D2 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
β-Arrestin Mediated Pathway:
Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the D2 receptor can recruit β-arrestin. This interaction not only desensitizes the G-protein signaling but also initiates a separate signaling cascade. β-arrestin can act as a scaffold, bringing together components of the mitogen-activated protein kinase (MAPK) pathway, such as Raf, MEK, and ERK, leading to their activation.
Domperidone and Pimozide act as antagonists at the dopamine D2 receptor, blocking the binding of dopamine and thereby inhibiting both the G-protein dependent and β-arrestin mediated signaling pathways. This antagonism in specific brain regions and peripheral tissues accounts for their therapeutic effects.
Conclusion
The benzimidazolone core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its initial synthesis in the late 19th century to its central role in modern pharmaceuticals, the journey of benzimidazolone compounds highlights the power of heterocyclic chemistry in addressing diverse therapeutic needs. The continued exploration of novel derivatives and a deeper understanding of their mechanisms of action promise to further expand the therapeutic utility of this important class of molecules. This technical guide provides a solid foundation for researchers to build upon in their quest for the next generation of benzimidazolone-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Domperidone as an unintended antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives and related benzimidazole compounds. Due to the specific nature of the core structure, this guide also incorporates findings from closely related benzimidazole analogues to offer a broader perspective on their therapeutic potential. The content herein is curated for researchers and professionals in drug discovery and development, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant cellular pathways.
Introduction to Benzimidazole Scaffolds in Drug Discovery
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This versatile core is present in numerous FDA-approved drugs and is a focal point of research due to its wide spectrum of pharmacological activities.[1] Derivatives of the benzimidazole nucleus have been extensively investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2] The this compound core, in particular, offers a unique three-dimensional structure for substituent modifications, making it an attractive candidate for the development of novel therapeutic agents.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various biological screenings of this compound derivatives and analogous compounds.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.
Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| CCL299 | HepG2 (Hepatoblastoma) | ATP Assay | 1.0 | [3][4] |
| CCL299 | HEp-2 (Cervical Cancer) | ATP Assay | 2.7 | [3][4] |
| Compound 5 | MCF-7 (Breast Cancer) | MTT Assay | 17.8 µg/mL | [5] |
| Compound 5 | DU-145 (Prostate Cancer) | MTT Assay | 10.2 µg/mL | [5] |
| Compound 5 | H69AR (Lung Cancer) | MTT Assay | 49.9 µg/mL | [5] |
| Compound 10 | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | N/A (Significant EGFR Inhibition) | [6] |
| Compound 13 | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | N/A (Significant EGFR Inhibition) | [6] |
| Compound 13 | SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | N/A (Significant EGFR Inhibition) | [6] |
| Compound 13 | A549 (Lung Cancer) | Cytotoxicity Assay | N/A (Significant EGFR Inhibition) | [6] |
| Derivative 4f | A549 (Lung Cancer) | Cytotoxicity Assay | 7.5 | [7] |
| Derivative 4f | HeLa (Cervical Cancer) | Cytotoxicity Assay | 9.3 | [7] |
| Derivative 4f | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 8.9 | [7] |
| Derivative 4e | A549 (Lung Cancer) | Cytotoxicity Assay | 8.9 | [7] |
| Derivative 4e | HeLa (Cervical Cancer) | Cytotoxicity Assay | 11.1 | [7] |
| Derivative 4e | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 9.2 | [7] |
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The following table presents the minimum inhibitory concentrations (MIC) of various derivatives against pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| EJMCh-13 | Staphylococcus aureus | 15.6 | [8] |
| EJMCh-9 | Staphylococcus aureus | Good bioactivity | [8] |
| EJMCh-13 | Proteus mirabilis | 250 | [8] |
| EJMCh-9 | Proteus mirabilis | 250 | [8] |
| Compound 5i | Various bacteria and fungi | Potent activity | [9][10] |
| Compound 5g | Aspergillus fumigates | 7.81 | [10] |
| Compound 5i | Aspergillus fumigates | 7.81 | [10] |
| Methanimine 4a | Trichinella spiralis larvae | High efficacy at 100 µg/mL | [11] |
| Hydrazone 6a-c | Trichinella spiralis larvae | Lower efficacy than methanimines | [11] |
Enzyme Inhibition
Certain benzimidazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Table 3: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 10 | EGFR Kinase | 0.33 | [6] |
| Compound 13 | EGFR Kinase | 0.38 | [6] |
| 2-aryl-1-arylmethyl-1H-benzimidazoles | Xanthine Oxidase | Significant Inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological screening of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, DU-145, H69AR) and a non-cancerous cell line (e.g., HEK-293).[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Complete cell culture medium.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[5]
Cell Cycle Analysis
Objective: To investigate the effect of the compounds on cell cycle progression.
Materials:
-
Muse™ Cell Analyzer or a flow cytometer.
-
Propidium Iodide (PI) staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a defined period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold ethanol.
-
Stain the cells with PI solution containing RNase.
-
Analyze the cell cycle distribution using a Muse™ Cell Analyzer or a flow cytometer.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial and fungal strains.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Ketoconazole).[9][10]
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
p53-p21 Mediated G1 Cell Cycle Arrest
Several benzimidazole derivatives have been shown to induce G1 phase cell cycle arrest through the activation of the p53 tumor suppressor protein. Activated p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits the cyclin E-CDK2 complex, which is essential for the G1 to S phase transition, thereby halting cell proliferation.[3][4]
Caption: p53-p21 mediated G1 cell cycle arrest pathway.
G2/M Phase Arrest and Apoptosis Induction
Other benzimidazole derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[5] This arrest can be a precursor to apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism for eliminating cancer cells and is often characterized by the activation of caspases and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: G2/M phase arrest leading to apoptosis.
Experimental Workflow for Anticancer Screening
The general workflow for screening novel this compound derivatives for anticancer activity involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for anticancer drug screening.
Conclusion
The this compound scaffold and its analogues represent a promising class of compounds with diverse biological activities, particularly in the realms of anticancer and antimicrobial research. The data and protocols presented in this guide offer a foundational resource for researchers to design, screen, and elucidate the mechanisms of action of novel benzimidazole derivatives. Further exploration and optimization of these scaffolds hold significant potential for the development of new and effective therapeutic agents.
References
- 1. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives [mdpi.com]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this class of molecules. We delve into their roles as anticancer agents via topoisomerase I inhibition, as potential therapeutics for Alzheimer's disease through the inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), as modulators of the sigma-2 receptor for the treatment of neuropathic pain, and as inhibitors of D-amino acid oxidase (DAAO). This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic pharmacophore frequently found in bioactive compounds[1]. The this compound core structure has attracted significant attention due to the diverse pharmacological activities exhibited by its derivatives. These activities range from anticancer and neuroprotective to analgesic and antimicrobial properties. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct biological targets and mechanisms of action. This guide will explore the most significant and well-characterized of these mechanisms.
Mechanism of Action 1: Anticancer Activity via Topoisomerase I Inhibition
A significant area of research for this compound derivatives has been in oncology. Certain derivatives have been identified as potent anticancer agents that target human topoisomerase I (Hu Topo I), an essential enzyme involved in DNA replication and transcription.
Overview of Topoisomerase I and its Inhibition
Human topoisomerase I resolves topological stress in DNA by introducing transient single-strand breaks. Anticancer drugs that target this enzyme, such as topotecan, act by stabilizing the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately, apoptosis in cancer cells. Several novel 1H-benzo[d]imidazole derivatives have been shown to function as inhibitors of Hu Topo I[2][3].
Quantitative Data: Anticancer Activity
The following table summarizes the growth inhibition (GI50) values for representative 1H-benzo[d]imidazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line Panel | GI50 Range (µM) | Reference |
| 11a | NCI-60 | 0.16 - 3.6 | [2][3] |
| 12a | NCI-60 | 0.16 - 3.6 | [2][3] |
| 12b | NCI-60 | 0.16 - 3.6 | [2][3] |
The NCI-60 panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate.
Furthermore, compound 12b demonstrated a 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 µM[2][3].
Experimental Protocols
The inhibitory effect of the benzimidazole derivatives on Hu Topo I can be assessed using a DNA relaxation assay.
-
Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the test compound at varying concentrations in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are then resolved on an agarose gel.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The conversion of supercoiled DNA to its relaxed form is quantified to determine the inhibitory activity of the compound.
The effect of the compounds on the cell cycle can be determined by flow cytometry.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the test compounds at their GI50 concentrations for a specific duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest. Studies have shown that compounds 11a, 12a, and 12b cause a prominent G2/M arrest in cancer cells[2][3].
Signaling Pathway Visualization
Caption: Inhibition of Topoisomerase I by a Benzimidazole Derivative.
Mechanism of Action 2: 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition
Derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease[4].
Overview of 17β-HSD10 in Alzheimer's Disease
17β-HSD10 is a mitochondrial enzyme that binds to amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brains of Alzheimer's patients. The interaction between 17β-HSD10 and Aβ is believed to contribute to the neurotoxicity associated with the disease. Therefore, inhibiting 17β-HSD10 is a promising therapeutic strategy to mitigate Aβ-induced neuronal damage[4].
Quantitative Data: 17β-HSD10 Inhibition
The following table presents the half-maximal inhibitory concentration (IC50) values for a representative 2-phenyl-1H-benzo[d]imidazole derivative against 17β-HSD10.
| Compound | Target | IC50 (µM) | HepaRG Cell Line IC50 (µM) | Reference |
| 33 | 17β-HSD10 | 1.65 ± 0.55 | >100 | [4] |
Compound 33 is N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide.
Experimental Protocols
The inhibitory activity of the compounds against 17β-HSD10 can be determined using a biochemical assay.
-
Enzyme and Substrate Preparation: Recombinant human 17β-HSD10 is used as the enzyme source. The substrate, typically a steroid such as estradiol, and the cofactor NAD+ are prepared in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to a mixture containing the substrate, cofactor, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection of Product Formation: The conversion of the substrate to the product (e.g., estrone) is monitored. This can be done by measuring the increase in NADH fluorescence or by using chromatographic methods like HPLC.
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to calculate the IC50 value.
The cytotoxicity of the compounds is assessed using an MTT assay on a relevant cell line, such as HepaRG.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with the test compounds at a range of concentrations.
-
Incubation: The cells are incubated with the compounds for a specified time (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Experimental Workflow Visualization
Caption: Workflow for identifying 17β-HSD10 inhibitors.
Other Reported Biological Activities
Beyond the primary mechanisms detailed above, derivatives of the this compound scaffold have been reported to exhibit a range of other biological activities, including:
-
Sigma-2 Receptor Ligands: A derivative, CM398, has been identified as a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain[5].
-
D-Amino Acid Oxidase (DAAO) Inhibition: 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones have been synthesized as inhibitors of DAAO, with IC50 values as low as 70 nM[6].
-
Antibacterial and Antifungal Activity: Certain derivatives have shown significant activity against various bacterial and fungal strains[7].
-
Anxiolytic Properties: Some benzimidazole derivatives have been evaluated for anti-anxiety activity[8].
-
Acetylcholinesterase Inhibition: N-substituted benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase[1].
-
Cannabinoid Receptor (CB1) Ligands: Benzimidazole-naphthalen-arylmethanone regioisomers have been evaluated as ligands for the CB1 receptor[9].
Synthesis Overview
The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives. Common synthetic strategies include:
-
Condensation with Carbonyl Compounds: The reaction of o-phenylenediamine with various carbonyl compounds in the presence of a catalyst, such as ammonium chloride, is a facile method for synthesizing benzimidazoles[8].
-
Reaction with Aldehydes and an Oxidizing Agent: Condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent like sodium metabisulfite can yield the desired benzimidazole derivatives[3].
-
Multi-step Synthesis: More complex derivatives often require multi-step synthetic pathways involving reactions such as nucleophilic substitution, reduction of nitro groups, and amide coupling[3][4].
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from enzyme inhibition in cancer and neurodegenerative diseases to receptor modulation for pain management, underscore the significant potential of this chemical class. The information presented in this guide, including quantitative data, experimental protocols, and pathway visualizations, provides a solid foundation for researchers and drug developers to further explore and exploit the therapeutic possibilities of these promising compounds. Future research will likely focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as exploring their potential in other disease areas.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of D-Amino Acid Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and Its Derivatives: A Technical Overview
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activities of compounds based on the 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one core structure. Due to a notable lack of publicly available data on the specific in vitro activity of the parent compound, this compound, this document focuses on the extensively studied activities of its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects.[1] This guide synthesizes findings on the anticancer, antimicrobial, and enzyme inhibitory properties of these related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The benzimidazole ring system is a crucial pharmacophore found in numerous clinically important drugs.[1] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The this compound scaffold represents a key subset of this class of compounds. While the parent molecule remains largely uncharacterized in terms of its biological activity in the public domain, its derivatives have been the subject of significant research. This guide will explore the in vitro activities of these derivatives, providing a valuable resource for understanding their therapeutic potential.
Anticancer Activity of Benzimidazolone Derivatives
Derivatives of the benzimidazolone core have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial cellular processes such as tubulin polymerization and the activity of key enzymes like topoisomerase I.
Tubulin Polymerization Inhibition
A notable mechanism of anticancer activity for N-substituted benzimidazole acrylonitriles is the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity of N-Substituted Benzimidazole Acrylonitriles [2]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| 30 | N-isobutyl, N,N-dimethylamino | Various | 0.2 - 0.6 |
| 41 | N-isobutyl, cyano, N,N-dimethylamino | Various | 0.2 - 0.6 |
The antiproliferative activity of the benzimidazole acrylonitriles was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.
The effect of the compounds on tubulin polymerization was measured using a fluorescence-based assay. Tubulin in a polymerization buffer containing GTP and a fluorescent reporter was incubated with the test compounds. The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorometer. The concentration of the compound that inhibited polymerization by 50% was determined.
Diagram 1: General Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer screening of benzimidazolone derivatives.
Topoisomerase I Inhibition
Certain 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription.[3] Inhibition of this enzyme leads to DNA damage and subsequent cell death.
Table 2: Topoisomerase I Inhibitory Activity of 1H-Benzo[d]imidazole Derivatives [3]
| Compound | Description | Cancer Cell Lines | GI50 Range (µM) | Hu Topo I IC50 (µM) |
| 11a, 12a, 12b | Variably substituted phenyl and piperazine moieties | NCI 60 Cell Line Panel | 0.16 - 3.6 | - |
| 12b | Specific derivative from the series | NCI 60 Cell Line Panel | - | 16 |
The inhibitory activity against human topoisomerase I was determined using a DNA relaxation assay. Supercoiled plasmid DNA was incubated with Hu Topo I in the presence of various concentrations of the test compounds. The reaction was stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The inhibition of the enzyme's activity was quantified by the reduction in the amount of relaxed DNA.
Multi-Target Kinase Inhibition
Recent studies have explored benzimidazole-triazole hybrids as multi-target anticancer agents, demonstrating inhibitory activity against various kinases involved in cancer cell proliferation and survival.
Table 3: Cytotoxic Activity of Benzimidazole-Triazole Hybrids [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5a | HepG-2, HCT-116, MCF-7, HeLa | Very Strong Activity |
| 6g | HepG-2, HCT-116, MCF-7, HeLa | Very Strong Activity |
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2, PDGFR) was evaluated using in vitro kinase assay kits. These assays typically involve incubating the kinase, a specific substrate, and ATP with the test compounds. The phosphorylation of the substrate is then quantified, often through methods like ELISA or fluorescence-based detection, to determine the inhibitory potency of the compounds.
Diagram 2: Signaling Pathways Targeted by Benzimidazolone Derivatives
Caption: Targeted signaling pathways leading to anticancer effects.
Antimicrobial Activity of Benzimidazolone Derivatives
The benzimidazole scaffold is also a well-established framework for the development of antimicrobial agents.[1] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of benzimidazolone derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Benzimidazol-1-yl-1-phenylpropanone Analogs [5]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 6g (3-fluoro substitution) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Excellent Activity |
| 6k (4-fluoro substitution) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Excellent Activity |
| 6c (2-fluoro substitution) | E. coli, B. subtilis, S. aureus | Potent Activity |
| 6c (2-fluoro substitution) | P. aeruginosa | Moderate Activity |
The antibacterial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds was prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the bacterial strain was added to each well. The plates were incubated at an appropriate temperature for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Antifungal Activity
In addition to antibacterial effects, certain derivatives have also demonstrated antifungal properties.
Table 5: Antifungal Activity of Benzimidazol-1-yl-1-phenylpropanone Analogs [5]
| Compound | Fungal Strain | Activity |
| 6f (3-chloro substitution) | C. albicans, A. niger | More Competent |
| 6j (4-chloro substitution) | C. albicans, A. niger | More Competent |
Antifungal activity was assessed using a broth microdilution method similar to that used for bacteria, following established protocols. The MIC was determined as the lowest concentration of the compound that inhibited fungal growth.
Enzyme Inhibitory Activity
Beyond anticancer and antimicrobial applications, benzimidazolone derivatives have been investigated as inhibitors of other clinically relevant enzymes.
α-Glucosidase Inhibition
Derivatives of 1,2-disubstituted benzimidazoles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.
Table 6: α-Glucosidase Inhibitory Activity of 1,2-Disubstituted Benzimidazoles [6]
| Compound | IC50 (µM) |
| 8s | 0.39 ± 0.04 |
| 8k | 7.4 ± 1.6 |
| 8r | 13.8 ± 2.7 |
The α-glucosidase inhibitory activity was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme was pre-incubated with the test compounds, and the reaction was initiated by the addition of the substrate. The absorbance of the released p-nitrophenol was measured at a specific wavelength, and the percentage of inhibition was calculated. IC50 values were determined from the dose-response curves.
Conclusion
The this compound core structure serves as a versatile scaffold for the development of a wide range of biologically active compounds. While the parent molecule itself is not well-characterized, its derivatives have demonstrated significant in vitro activity as anticancer, antimicrobial, and enzyme inhibitory agents. The data and experimental protocols summarized in this technical guide highlight the therapeutic potential of this chemical class and provide a foundation for further research and development in this area. Future studies focusing on the specific biological profile of the unsubstituted this compound are warranted to complete the structure-activity relationship landscape of this important class of heterocyclic compounds.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity information for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one. Due to a lack of comprehensive studies on this specific compound, this guide also includes data from structurally related benzimidazole derivatives to provide a broader context for its potential toxicological profile. All data derived from related compounds is explicitly identified.
Executive Summary
This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. This technical guide provides a preliminary assessment of its toxicity, drawing from available safety data and studies on analogous compounds. The primary hazards identified are oral toxicity, skin and eye irritation, and respiratory irritation. In vitro studies on related benzimidazole derivatives suggest a potential for cytotoxicity against various cell lines, primarily through the induction of apoptosis. Further comprehensive toxicological evaluation is necessary to fully characterize the safety profile of this compound for any potential therapeutic application.
Toxicological Data
Hazard Identification for this compound
Safety data for this compound indicates the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications suggest that the compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, in a well-ventilated area[2].
Quantitative Toxicity Data (from related benzimidazole derivatives)
No specific LD50 or LC50 data for this compound was identified in the public domain. However, studies on structurally related benzimidazole derivatives provide insights into the potential toxicity of this class of compounds.
Table 1: In Vitro Cytotoxicity of 1-(aryl)-1H-benzo[d]imidazol-2(3H)-one Derivatives [3]
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| 3a | DLD-1 (Colon Cancer) | MTT | 48 | Higher cytotoxic activity noted |
| 2a-c, 3b, 3c | DLD-1 (Colon Cancer) | MTT | 48 | Lower cytotoxic activity than 3a |
Note: The study demonstrated that compound 3a exhibited higher cytotoxic activity, particularly against the DLD-1 colon cancer cell line, compared to other tested derivatives[3]. Specific IC50 values were not provided in the abstract.
Table 2: In Vitro Cytotoxicity of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Derivatives [4]
| Compound ID | Cancer Cell Lines | IC50 Range (µM) |
| 6c, 6h-j | Four different cancer cell lines | 7.82 to 21.48 |
Table 3: In Vitro Cytotoxicity of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides [5]
| Compound ID | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 4b | 4.8 | 56.9 |
| 4c | 13.3 | 46.6 |
| 4g | 5.1 | 53.2 |
| 4h | 11.5 | 59.4 |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are representative protocols for toxicity assays commonly performed on benzimidazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., DLD-1, A549, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. The plate is incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent) is also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.[8]
In Vivo Acute Oral Toxicity Assessment (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
Objective: To classify the test substance into a GHS category for acute oral toxicity.
Procedure (General Outline):
-
Animal Selection: Healthy, young adult female rodents (e.g., Wistar rats) are typically used.[8]
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).[8]
-
Stepwise Procedure: Dosing is performed in a stepwise manner with 3 animals per step. The outcome (mortality or survival) of the first step determines the dose for the next step.[8]
-
Observation: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for up to 14 days.[9]
-
Endpoint: The number of animals that die within a specific dose range is used to classify the substance according to the GHS.[8]
-
Necropsy: At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.[8]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Postulated Signaling Pathway for Benzimidazole-Induced Apoptosis
Studies on benzimidazole derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[8]
Caption: A generalized signaling pathway for apoptosis induced by benzimidazole derivatives.
Conclusion
The available data provides a preliminary indication of the toxicological profile of this compound, highlighting hazards related to ingestion, and skin, eye, and respiratory irritation. While specific quantitative toxicity data for this compound is scarce, studies on related benzimidazole derivatives suggest a potential for cytotoxicity, likely mediated through the induction of apoptosis. The provided experimental protocols and pathway diagrams serve as a guide for future toxicological investigations. It is imperative that comprehensive in vitro and in vivo toxicity studies, including assessments of genotoxicity, carcinogenicity, and reproductive toxicity, are conducted to fully characterize the safety profile of this compound before its consideration for any application.
References
- 1. 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one | 14813-85-5 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of the Benzimidazolone Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazolone scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have propelled the development of numerous therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the therapeutic potential of the benzimidazolone core, focusing on its synthesis, mechanisms of action, and applications in oncology, infectious diseases, and beyond. Detailed experimental protocols for key assays, quantitative biological data, and visual representations of critical signaling pathways are presented to facilitate further research and drug development endeavors in this promising field.
Introduction to the Benzimidazolone Scaffold
Benzimidazolone, a bicyclic aromatic compound consisting of a benzene ring fused to an imidazolone ring, possesses a unique combination of structural features that make it an attractive pharmacophore.[1][2] Its rigid framework, coupled with the presence of hydrogen bond donors and acceptors, allows for high-affinity interactions with various enzymatic and receptor targets.[3] This structural versatility has been exploited to design potent and selective inhibitors for a multitude of biological processes.
Clinically used drugs containing the benzimidazolone moiety include the antiemetic domperidone, the antipsychotic benperidol, and the neuroleptic pimozide, highlighting the scaffold's proven track record in drug development.[2] Ongoing research continues to uncover novel applications for benzimidazolone derivatives, with significant efforts focused on the development of anticancer, antimicrobial, antiviral, and CNS-active agents.[2][4]
Synthetic Methodologies
The synthesis of the benzimidazolone core and its derivatives can be achieved through several reliable and adaptable methods. The most common approach involves the cyclization of o-phenylenediamine precursors.
General Synthesis of Benzimidazolones from o-Phenylenediamines:
A prevalent method for synthesizing the benzimidazolone scaffold involves the reaction of an appropriately substituted o-phenylenediamine with a carbonylating agent. Phosgene or its safer equivalents, such as carbonyldiimidazole (CDI) or triphosgene, are frequently used to construct the imidazolone ring.
-
Step 1: Reaction of o-phenylenediamine with a carbonylating agent. The o-phenylenediamine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The carbonylating agent (e.g., CDI) is then added portion-wise at room temperature or below.
-
Step 2: Cyclization. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the intramolecular cyclization, leading to the formation of the benzimidazolone ring system.
-
Step 3: Workup and purification. Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired benzimidazolone derivative.
Modern synthetic approaches often employ microwave-assisted heating or solid-phase synthesis to expedite the process and improve yields.[5][6]
Mechanisms of Action and Therapeutic Applications
The therapeutic effects of benzimidazolone derivatives are diverse and are dictated by the nature and position of substituents on the core scaffold. This allows for the fine-tuning of activity against specific biological targets.
A significant area of research has focused on the development of benzimidazolone-based anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[7][8]
3.1.1. Kinase Inhibition:
Many benzimidazolone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 4 (CDK4) are two prominent targets.[8][9]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Benzimidazolone-based inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.[1] This leads to the inhibition of endothelial cell proliferation and migration, ultimately cutting off the tumor's blood supply.
-
CDK4 Inhibition: CDK4, in complex with cyclin D, plays a critical role in the G1 phase of the cell cycle.[10] Overexpression or hyperactivity of the CDK4/cyclin D complex is a common feature of many cancers, leading to uncontrolled cell proliferation.[10] Specific benzimidazolone derivatives have been shown to inhibit CDK4 activity, leading to cell cycle arrest and apoptosis in cancer cells.
3.1.2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[2] Disruption of microtubule dynamics is a well-established anticancer strategy. Certain benzimidazolone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.
Quantitative Data for Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected benzimidazolone derivatives against various human cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Unknown | A549 (Lung) | 30.6 ± 1.76 | [9] |
| MCF-7 (Breast) | 28.3 ± 1.63 | [9] | ||
| HeLa (Cervical) | 31.2 ± 1.8 | [9] | ||
| Compound 7 | VEGFR-2/CDK4 (predicted) | HeLa (Cervical) | 10.6 ± 0.61 | [9] |
| Compound 12c | VEGFR-2 (predicted) | HeLa (Cervical) | 12.1 ± 0.7 | [9] |
| Compound 12n | c-Met | A549 (Lung) | 7.3 ± 1.0 | [8] |
| MCF-7 (Breast) | 6.1 ± 0.6 | [8] | ||
| Compound 5l | Tubulin | (60 cell lines) | 0.43 - 7.73 | [8] |
| Compound 27 | PARP-1/2 | BRCA2 mutant cells | 0.92 | [8] |
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzimidazolone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[7][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Quantitative Data for Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values of representative benzimidazolone derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6c | E. coli (TolC mutant) | 2 | [11] |
| EJMCh-13 | S. aureus | 15.6 | [7] |
| S. epidermidis | 15.6 | [7] | |
| M. luteus | 15.6 | [7] | |
| Compound 65a | E. coli | 0.026 | [12] |
| S. aureus | 0.031 | [12] | |
| Compound 66a | S. aureus | 3.12 | [12] |
| E. coli | 3.12 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic agents. The following sections provide methodologies for key in vitro assays used to characterize the biological activity of benzimidazolone derivatives.
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates greater inhibition.[13][14]
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, CDK4/Cyclin D1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (benzimidazolone derivative)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
This protocol outlines a method to assess the effect of a test compound on the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[2]
-
Materials:
-
Purified tubulin (e.g., bovine brain)
-
GTP solution
-
Tubulin polymerization buffer
-
Test compound (benzimidazolone derivative)
-
Positive control (e.g., nocodazole)
-
Negative control (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare solutions of the test compound and controls in polymerization buffer.
-
On ice, add tubulin, GTP, and the test compound or controls to the wells of a pre-chilled 96-well plate.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compound on the lag time, rate of polymerization, and the final extent of polymerization compared to controls.
-
This protocol describes a colorimetric assay to determine the cytotoxic effects of a test compound on cultured cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][16]
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Test compound (benzimidazolone derivative)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The benzimidazolone scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through structural modifications have led to the discovery of potent compounds with diverse mechanisms of action. The promising anticancer and antimicrobial activities of numerous benzimidazolone derivatives underscore the significant potential of this scaffold in addressing major global health challenges.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will enable the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the biological effects of novel benzimidazolone compounds will be crucial for their clinical development.
-
Combination Therapies: Investigating the synergistic effects of benzimidazolone derivatives with existing therapeutic agents may lead to more effective treatment strategies and overcome drug resistance.
-
In Vivo Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy and safety profiles.
The in-depth technical information provided in this guide, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the benzimidazolone scaffold. Through continued innovation and collaborative research, this remarkable chemical entity holds the promise of delivering the next generation of life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
Structural Elucidation of Novel 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Analogs: An In-depth Technical Guide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one analogs. It covers synthetic methodologies, detailed characterization techniques, and insights into their biological activities, with a focus on their potential as anticancer agents.
Introduction
The this compound scaffold represents a significant pharmacophore in medicinal chemistry. As a derivative of benzimidazole, a privileged heterocyclic motif that mimics the structure of endogenous purines, this class of compounds has the potential to interact with a wide array of biological targets. The presence of the N-phenyl substituent and the 2-oxo functionality introduces specific steric and electronic properties that can be fine-tuned to achieve desired pharmacological profiles. This guide details the critical aspects of synthesizing and characterizing novel analogs of this core structure.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogs can be accomplished through various synthetic routes, primarily involving the formation of the benzimidazolone core from appropriately substituted o-phenylenediamines.
General Synthetic Workflow
The overall process for the synthesis and characterization of novel this compound analogs typically follows the workflow illustrated below.
General workflow for the synthesis and evaluation of benzimidazolone analogs.
Synthesis of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
This multi-step synthesis demonstrates a common strategy for producing functionalized benzimidazolone analogs.[1]
Step 1: N-Alkylation/Arylation of 2-Nitroaniline Substitution reactions of 2-nitroaniline with benzyl bromide or (2-bromoethyl)benzene in the presence of sodium hydroxide in acetone yield the corresponding N-substituted 2-nitroaniline derivatives.[1]
Step 2: Chlorosulfonation The N-substituted 2-nitroaniline is then subjected to chlorosulfonation using chlorosulfonic acid at 0 °C.[1]
Step 3: Amination The resulting sulfonyl chloride undergoes a substitution reaction with various ammonia derivatives in tetrahydrofuran (THF) to introduce diverse sulfamide groups.[1]
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amino group using iron powder and hydrochloric acid in aqueous ethanol.[1]
Step 5: Cyclization to form the Benzimidazolone Ring The final step involves the cyclization of the resulting o-phenylenediamine derivative with triphosgene (BTC) in anhydrous THF to yield the target 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives.[1]
Palladium-Catalyzed Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one
This method showcases a modern approach to the synthesis of N-substituted benzimidazolones.[2]
Experimental Protocol: To a mixture of the corresponding amide (0.228 mmol) and NaOtBu (0.458 mmol) in dry toluene (4 ml), Pd(PPh₃)₂Cl₂ (0.0228 mmol) and Xantphos (0.0458 mmol) are added. The reaction mixture is degassed with nitrogen for 2 minutes and then stirred at 80 °C for 3 hours. After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure to give the crude product, which is then purified by chromatography.[2]
Structural Characterization Data
The structural elucidation of novel this compound analogs relies on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. Key chemical shifts can confirm the formation of the benzimidazolone ring and the presence of the N-phenyl substituent and other modifications.
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,2-Diphenyl-1H-benzo[d]imidazole | 7.89 (d, 1H), 7.57 (d, 2H), 7.50-7.48 (m, 3H), 7.32-7.25 (m, 8H) | 152.4, 143.0, 137.2, 137.0, 130.0, 129.9, 129.5, 129.4, 128.5, 128.3, 127.4, 123.3, 123.0, 120.0, 110.5 | [3] |
| 3-(1-(3-Hydroxybenzyl)-1H-benzo[d]imidazole-2-yl)phenol | 9.83 (s, 1H), 9.46 (s, 1H), 7.74-6.40 (m, Ar-H), 5.49 (s, 2H) | 157.7, 157.5, 153.3, 142.6, 138.3, 135.8, 131.2, 129.8, 122.6, 122.1, 119.4, 119.2, 116.9, 116.6, 116.0, 114.4, 112.6, 111.1, 47.4 | [3] |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 2: Crystallographic Data for a Representative Benzimidazolone Derivative
| Parameter | Value |
| Compound | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Crystal Density (g/cm³) | 1.767 (at 173 K) |
| Reference | [4] |
Biological Activity and Structure-Activity Relationships
Derivatives of the this compound scaffold have shown promising activity as anticancer agents, with several studies pointing towards the inhibition of key enzymes involved in cancer progression.
Anticancer Activity
Table 3: In Vitro Cytotoxicity of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
| Compound | A549 IC₅₀ (µM) | HCC1937 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
| 5a | 15 ± 0.93 | 9.7 ± 0.88 | 11 ± 0.71 |
| 5b | 2.6 ± 0.15 | 3.1 ± 0.18 | 5.2 ± 0.25 |
| Doxorubicin | 2.7 ± 0.19 | 2.5 ± 0.13 | 4.8 ± 0.22 |
| Reference | [1] | [1] | [1] |
The data indicates that some of the synthesized compounds exhibit potent cytotoxic activity against various human cancer cell lines, with compound 5b showing activity comparable to the standard drug Doxorubicin.[1]
Mechanism of Action and Signaling Pathways
Several benzimidazole derivatives have been identified as inhibitors of crucial signaling pathways in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase I.
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Certain benzimidazole-oxadiazole derivatives have been shown to be potent inhibitors of VEGFR-2.
Inhibition of the VEGFR-2 signaling pathway by benzimidazolone analogs.
Topoisomerase I Inhibition: Topoisomerase I is an enzyme that plays a critical role in DNA replication and transcription. Its inhibition leads to DNA damage and subsequent cell death, making it an effective target for anticancer drugs. Certain novel benzimidazole-triazole derivatives have been identified as Topoisomerase I inhibitors.
Mechanism of Topoisomerase I inhibition by benzimidazolone analogs.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided an overview of the key synthetic methodologies, structural characterization techniques, and biological activities associated with this class of compounds. The presented data and experimental protocols offer a solid foundation for researchers to design and synthesize new analogs with improved potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in advancing these promising compounds towards clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, a valuable scaffold in medicinal chemistry and drug development. The detailed methodology outlines the reaction of N-phenyl-o-phenylenediamine with urea, a common and efficient method for the formation of the benzimidazolone core. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The fusion of a benzene ring with an imidazole ring results in a bicyclic structure that is a key pharmacophore in numerous therapeutic agents. Specifically, the 1-phenyl substituted benzimidazolone core is a privileged structure in the development of novel therapeutics. The synthesis of this compound is a fundamental step in the elaboration of more complex molecules with potential biological activity. The protocol described herein is based on the well-established reaction of an o-phenylenediamine derivative with urea to form the cyclic urea functionality of the benzimidazolone.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This allows for a quick assessment of the reaction parameters and expected outcomes.
| Parameter | Value | Reference |
| Reactants | ||
| N-phenyl-o-phenylenediamine | 1.0 eq | [1] |
| Urea | 1.5 eq | [1] |
| Reaction Conditions | ||
| Solvent | N/A (Melt) | [1] |
| Temperature | 180 °C | [1] |
| Reaction Time | Not Specified | [1] |
| Product Characterization | ||
| Molecular Formula | C₁₃H₁₀N₂O | [2][3] |
| Molecular Weight | 210.23 g/mol | [2][3] |
| Melting Point | 201-202 °C | [2] |
| Appearance | Light brown to brown solid | [2] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | See Experimental Protocol | |
| ¹³C NMR (CDCl₃, 100 MHz) | See Experimental Protocol | |
| Mass Spectrum (HRMS) | See Experimental Protocol |
Experimental Protocol
This protocol details the synthesis of this compound from N-phenyl-o-phenylenediamine and urea.
Materials and Equipment
-
N-phenyl-o-phenylenediamine
-
Urea
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Condenser
-
Thermometer
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthesis of this compound
-
Reaction Setup: In a clean and dry round-bottom flask, combine N-phenyl-o-phenylenediamine (1.0 eq) and urea (1.5 eq).
-
Reaction: Heat the mixture in a heating mantle to 180 °C with stirring. The reaction is conducted as a melt, without any solvent.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture at regular intervals.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solidified crude product can be triturated with water to remove any unreacted urea and other water-soluble impurities.
-
Purification:
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
Dry the crude product thoroughly.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Determine the melting point of the purified product. The expected melting point is 201-202 °C.[2]
-
Record the ¹H NMR and ¹³C NMR spectra of the final product to confirm its structure.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to evaluate its potential therapeutic effects. The protocols detailed below serve as a foundation for researchers to assess the compound's impact on cell viability, proliferation, and apoptosis.
Compound Information:
| Property | Value |
| IUPAC Name | 1-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Synonyms | 1-Phenyl-1H-benzimidazole-2(3H)-one, 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one |
| CAS Number | 14813-85-5 |
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.24 g/mol |
| Appearance | Light brown to brown solid |
Section 1: Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental in determining the dose-dependent effects of a compound on a cell population. The following are standard colorimetric and fluorometric assays to quantify the cytotoxic potential of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the old medium with the medium containing the compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Experimental Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the MTS solution (pre-mixed with an electron coupling reagent like PES) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
Resazurin (AlamarBlue®) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
Experimental Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm.
Data Presentation: Cytotoxicity of this compound
The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from the cell viability assays.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | MTT | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., A549 | MTS | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., HepG2 | Resazurin | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data |
Experimental Workflow for Cell Viability Assays
Workflow for cell viability and cytotoxicity assays.
Section 2: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that can be induced by anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
Annexin V/PI Staining for Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Induction by this compound
This table is a template for presenting the percentage of cells in different stages of apoptosis after treatment.
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (0 µM) | User Data | User Data | User Data |
| e.g., 1 µM | User Data | User Data | User Data |
| e.g., 5 µM | User Data | User Data | User Data |
| e.g., 10 µM | User Data | User Data | User Data |
Logical Flow of Apoptosis Detection
Cell states and corresponding Annexin V/PI staining.
Section 3: Signaling Pathway Analysis
While specific signaling pathways modulated by this compound are not yet well-documented, many benzimidazole derivatives are known to act as kinase inhibitors or to interfere with topoisomerase activity. Further investigation into the mechanism of action of this specific compound is recommended.
Potential Signaling Pathways to Investigate:
-
Kinase Inhibition: Many benzimidazole compounds have been shown to inhibit various kinases involved in cell proliferation and survival, such as EGFR, HER2, and CDK2. Kinase activity can be assessed using in vitro kinase assays or by analyzing the phosphorylation status of downstream targets via Western blotting.
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, leading to DNA damage and cell cycle arrest. DNA relaxation assays can be employed to evaluate the inhibitory effect on topoisomerase activity.
-
Apoptosis Pathway: The induction of apoptosis can be further explored by examining the expression levels of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.
Hypothetical Signaling Pathway
Potential mechanisms of action for benzimidazoles.
Disclaimer
The provided protocols are intended as a general guide. Optimization of experimental conditions, such as cell density, compound concentrations, and incubation times, may be necessary for specific cell lines and experimental setups. Currently, there is limited publicly available data on the specific biological activities of this compound. The information on potential signaling pathways is based on the activities of other compounds within the broader benzimidazole class. Researchers are encouraged to empirically determine the specific effects and mechanism of action of this compound.
Application Notes and Protocols: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one as a Putative Soluble Epoxide Hydrolase (sEH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a small molecule belonging to the benzimidazolone class of heterocyclic compounds. While direct inhibitory activity of this specific molecule on soluble epoxide hydrolase (sEH) is not extensively documented in publicly available literature, its structural similarity to known potent sEH inhibitors, such as benzoxazolone-urea derivatives, makes it a compound of significant interest for investigation as a modulator of the sEH enzyme.[1][2]
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[3] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active and sometimes pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[3][4] Inhibition of sEH increases the bioavailability of EETs, which has been shown to have therapeutic potential in a range of cardiovascular, inflammatory, and pain-related diseases.[4][5][6] These application notes provide a comprehensive guide to assaying the inhibitory potential of this compound against human sEH.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potential of novel compounds is best understood in the context of known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of sEH inhibitors, providing a benchmark for evaluating the potency of this compound. The data for benzoxazolone-urea derivatives are particularly relevant due to their structural similarity.
| Compound Class | Specific Inhibitor | Human sEH IC50 (nM) | Reference |
| Benzoxazolone-Urea | Compound 33 (2-OCF3-benzyl derivative) | 0.39 | [1][2] |
| Compound 38 (2,4-Cl-benzyl derivative) | 0.7 | [7] | |
| Compound 31 (2-Cl-benzyl derivative) | 2.5 | [7] | |
| Urea | t-AUCB | 1.1 | [7] |
| TPPU | 1.1 | [7] | |
| N,N'-dicyclohexyl-urea (DCU) | ~10-100 | [8] | |
| Amide | AUDA | 3.0 | [7] |
| Carboxamide | AR9281 | 0.6 | [7] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: sEH signaling pathway and the effect of an inhibitor.
Caption: Experimental workflow for the sEH fluorometric inhibition assay.
Experimental Protocols
Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol provides a method for determining the in vitro inhibitory activity of this compound on recombinant human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to yield a highly fluorescent product.[9][10]
Materials and Reagents:
-
This compound
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., AUDA or TPPU)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Test Compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in sEH Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (No Enzyme) Wells: Assay Buffer.
-
Vehicle Control (100% Activity) Wells: sEH Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control Wells: A known sEH inhibitor at a concentration that gives >90% inhibition.
-
Test Compound Wells: Serial dilutions of this compound.
-
-
Add 10 µL of the appropriate inhibitor or control solution to each well.[11]
-
Add 170 µL of diluted recombinant human sEH enzyme solution to all wells except the blank wells.[10] The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 3 nM).[12]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the sEH fluorogenic substrate solution (e.g., PHOME, final concentration ~50 µM) to all wells.[11][12]
-
Immediately place the plate in a fluorometric microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 30-60 seconds.[10][11] Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm for the PHOME substrate.[9][10]
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of Vehicle Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]
-
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a potential inhibitor of soluble epoxide hydrolase. The provided protocols and comparative data will enable researchers to accurately determine the inhibitory potency of this compound and to understand its potential mechanism of action within the context of the sEH signaling pathway. The structural similarity to known potent inhibitors suggests that this compound class warrants further investigation in the development of novel therapeutics for inflammatory and cardiovascular diseases.
References
- 1. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its Analogs in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one in neuroscience research is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related benzimidazole derivatives and are intended to serve as a guide for initiating research into the potential neurological effects of this specific compound. The provided data and protocols are for representative, structurally similar compounds and should be adapted and validated for this compound.
Introduction
The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. In the field of neuroscience, various benzimidazole derivatives have been investigated for their potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and other central nervous system (CNS) conditions. While the specific compound, this compound, remains largely unexplored in this context, its structural similarity to other neurologically active benzimidazoles suggests it may possess interesting pharmacological properties.
This document provides a hypothetical framework for investigating the neuroscience applications of this compound, drawing parallels from published research on related compounds. The focus will be on potential applications in Alzheimer's disease and as a modulator of GABA-A receptors.
Potential Applications in Neuroscience Research
Based on the activities of related benzimidazole derivatives, potential areas of investigation for this compound include:
-
Alzheimer's Disease: Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown potential as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[1][2] Inhibition of this enzyme may alleviate cognitive impairment.[1][2]
-
GABA-A Receptor Modulation: Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting potential applications in anxiety, insomnia, and other conditions related to GABAergic neurotransmission.[3]
-
General CNS Depressant Activity: Some benzimidazole-containing compounds have demonstrated CNS depressant and hypothermic effects, indicating a potential for sedative or anxiolytic properties.[4][5]
-
Neuroprotection: The benzimidazole core has been associated with neuroprotective effects against neuroinflammation and oxidative stress.[6]
Quantitative Data for Structurally Related Benzimidazole Derivatives
The following table summarizes quantitative data for representative benzimidazole derivatives with reported activity in neuroscience-related assays. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound ID | Target | Assay | IC50 / pKi | Reference Compound | Reference |
| Compound 33 (a 2-phenyl-1H-benzo[d]imidazole derivative) | 17β-HSD10 | Enzyme Inhibition Assay | 1.65 ± 0.55 μM | - | [1][2] |
| Compound 9 (a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative) | GABA-A Receptor (α1/γ2 interface) | Radioligand Binding Assay | pKi = 5.53 | Diazepam | [3] |
| Compound 23 (a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative) | GABA-A Receptor (α1/γ2 interface) | Radioligand Binding Assay | pKi = 5.39 | Diazepam | [3] |
Experimental Protocols
The following are detailed protocols for key experiments that could be adapted to investigate the neurological activity of this compound.
Protocol 1: In Vitro 17β-HSD10 Inhibition Assay
This protocol is adapted from studies on 2-phenyl-1H-benzo[d]imidazole derivatives as potential Alzheimer's disease therapeutics.[1][2]
Objective: To determine the inhibitory activity of this compound on the 17β-HSD10 enzyme.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Add the 17β-HSD10 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (estradiol).
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Protocol 2: GABA-A Receptor Radioligand Binding Assay
This protocol is based on studies of 2-phenyl-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators.[3]
Objective: To determine the binding affinity of this compound to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
Radioligand (e.g., [3H]flunitrazepam)
-
Test compound (this compound) dissolved in DMSO
-
Non-specific binding control (e.g., diazepam)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In test tubes, combine the rat cortical membranes, [3H]flunitrazepam, and the test compound at various concentrations. For non-specific binding, use a high concentration of diazepam instead of the test compound.
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).
Workflow Diagram:
Signaling Pathways
Hypothetical Mechanism of Action at the GABA-A Receptor
Based on the action of related compounds, this compound, if active as a positive allosteric modulator, would likely bind to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This binding would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.
Conclusion
While direct evidence for the application of this compound in neuroscience is currently lacking, the rich pharmacology of the benzimidazole scaffold provides a strong rationale for its investigation. The provided application notes, protocols, and hypothetical mechanisms of action offer a starting point for researchers to explore the potential of this compound as a novel CNS agent. Rigorous experimental validation is necessary to determine its actual biological activities and therapeutic potential.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one | 14813-85-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CNS, anthelmintic and antiinflammatory activities of some 1-[2/3-(2-phenyl benzimidazole)]2-methyl/phenyl-4-(3,4-disubstituted benzylidene)5-oxo-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research on 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and related benzimidazole derivatives as potential anticancer agents. This document includes a compilation of their activity in various cancer cell lines, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Introduction
Benzimidazole derivatives, particularly the this compound scaffold, have emerged as a promising class of compounds in oncology research. These heterocyclic entities exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse, targeting key cellular machinery involved in cancer cell proliferation, survival, and metastasis. This includes the inhibition of crucial enzymes like topoisomerase I, various protein kinases, and fatty acid synthase, as well as interference with tubulin polymerization. This document outlines the applications of these derivatives and provides standardized protocols for their investigation in a laboratory setting.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound and related benzimidazole derivatives across a panel of human cancer cell lines. The data is presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values in micromolar (µM) concentrations.
Table 1: Growth Inhibitory (GI₅₀) Activity of Bisbenzimidazole Derivatives (BBZs) against NCI 60 Cancer Cell Lines. [1][2][3][4]
| Compound | Concentration Range (µM) for GI₅₀ | Most Sensitive Cell Lines | Proposed Target |
| 11a | 0.16 - 3.6 | Leukemia, Melanoma, Lung, Colon, Brain, Breast, Ovary, Kidney, Prostate | Topoisomerase I |
| 12a | 0.16 - 3.6 | Leukemia, Melanoma, Lung, Colon, Brain, Breast, Ovary, Kidney, Prostate | Topoisomerase I |
| 12b | 0.16 - 3.6 | Leukemia, Melanoma, Lung, Colon, Brain, Breast, Ovary, Kidney, Prostate | Topoisomerase I |
Note: Compounds 11a, 12a, and 12b demonstrated broad-spectrum anticancer activity across the NCI 60 cell line panel.[1][2][3][4]
Table 2: Cytotoxic Activity (IC₅₀) of Benzimidazole-Benzylidenebenzohydrazide Hybrids. [5][6]
| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 6c | 7.82 µM | - | - | - |
| 6h | 8.9 µM | - | - | - |
| 6i | 10.21 µM | - | - | - |
| 6j | < 30 µM | < 30 µM | < 30 µM | < 30 µM |
Note: Compounds 6c, 6h, and 6i exhibited potent cytotoxic effects against the tested cancer cell lines.[5][6]
Table 3: Cytotoxic Activity (IC₅₀) of Imidazole-Based N-Phenylbenzamide Derivatives. [7]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| 4e | 8.9 µM | 11.1 µM | 9.2 µM |
| 4f | 7.5 µM | 9.3 µM | 8.9 µM |
Table 4: Cytotoxic and Tubulin Polymerization Inhibitory Activity of 1H-benzo[d]imidazole Derivatives. [8]
| Compound | A549 (Lung) IC₅₀ | MCF-7 (Breast) IC₅₀ | K562 (Leukemia) IC₅₀ | Tubulin Polymerization IC₅₀ |
| 18b | 0.12 µM | 0.15 µM | 0.21 µM | 2.1 µM |
Table 5: Fatty Acid Synthase (FASN) Inhibitory Activity of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Derivatives. [9]
| Compound | FASN Inhibition IC₅₀ |
| CTL-06 | 3.0 ± 0.25 µM |
| CTL-12 | 2.5 ± 0.25 µM |
| Orlistat (Control) | 13.5 ± 1.0 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is used to determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, EGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound derivatives.
Caption: General experimental workflow for the evaluation of novel benzimidazole derivatives.
Caption: Proposed apoptotic pathway induced by benzimidazole derivatives in cancer cells.[5][6]
Caption: Multi-kinase inhibitory action of benzimidazole-hydrazone hybrids.[5]
Caption: Inhibition of Topoisomerase I by bisbenzimidazole derivatives leading to cell cycle arrest.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, anticancer, and neuroprotective effects.[1][2][3][4][5] Preclinical evaluation of novel compounds like this compound in animal models is a critical step in the drug discovery process to assess their safety, efficacy, pharmacokinetics, and pharmacodynamics.[6][7] These protocols provide a general framework for the in vivo testing of this compound in rodent models, which should be adapted based on the specific research question and institutional guidelines.
Disclaimer: All animal experiments must be conducted in accordance with the ethical guidelines established by the institutional animal care and use committee (IACUC) or an equivalent regulatory body.[6][8]
I. Compound Information and Preparation
Prior to in vivo testing, it is essential to characterize the test compound, this compound.
-
Chemical Properties:
-
Purity and Formulation: The purity of the compound should be determined using analytical methods such as HPLC or NMR. The compound should be formulated in a sterile, non-toxic vehicle suitable for the chosen route of administration. The stability, solubility, and pH of the formulation should be assessed.[10]
II. Experimental Protocols
The selection of the animal model and experimental design will depend on the putative therapeutic target of this compound. Benzimidazole derivatives have been investigated for various conditions, including neurodegenerative diseases, cancer, and diabetes.[1][3][11]
A. Animal Selection and Husbandry
-
Species: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are commonly used models in preclinical research.[6][12] The choice of species and strain should be justified based on the disease model and research objectives.
-
Health Status: Animals should be healthy and free from specific pathogens.
-
Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water.
B. Administration of the Test Compound
The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application.[8]
-
Oral Gavage (PO): This method is suitable for compounds with good oral bioavailability.
-
Preparation: Prepare the compound in a suitable vehicle (e.g., water, saline, 0.5% methylcellulose).
-
Procedure: Use a flexible, ball-tipped gavage needle of appropriate size for the animal. Measure the insertion depth from the mouth to the xiphoid process. Gently insert the needle into the esophagus and administer the compound smoothly.[8]
-
Monitoring: After administration, monitor the animal for any signs of respiratory distress.[8]
-
-
Intraperitoneal (IP) Injection: This route allows for rapid systemic absorption.
-
Preparation: Prepare the test compound in a sterile vehicle.
-
Procedure: Gently restrain the animal and inject the compound into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[8]
-
C. Dose Selection and Regimen
-
Dose-Ranging Study: A preliminary dose-ranging study should be conducted to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
-
Dosing Regimen: The frequency and duration of treatment will depend on the pharmacokinetic profile of the compound and the specific disease model.
D. Efficacy Studies in Relevant Animal Models
Based on the known activities of benzimidazole derivatives, the following are examples of potential animal models:
-
Neuroprotection Model (e.g., Ethanol-Induced Neurodegeneration):
-
Model: Induce neurodegeneration in rats through ethanol exposure.[1]
-
Treatment: Administer this compound before or after ethanol exposure.
-
Endpoints: Assess memory deficits using behavioral tests (e.g., Morris water maze), and measure markers of oxidative stress and neuroinflammation (e.g., TNF-α, NF-κB, IL-6) in brain tissue.[1]
-
-
Anticancer Model (e.g., Xenograft Model):
-
Model: Implant human cancer cell lines subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, treat the animals with the test compound.
-
Endpoints: Monitor tumor volume and body weight. At the end of the study, analyze the tumor tissue for markers of cell proliferation and apoptosis. Some benzimidazole derivatives have been shown to target topoisomerase I.[3][13]
-
-
Anti-hyperglycemic Model (e.g., Sucrose-Loaded Model):
-
Model: Use a sucrose tolerance test in normal or diabetic rats.
-
Treatment: Administer the test compound orally before a sucrose load.
-
Endpoints: Measure blood glucose levels at different time points after sucrose administration.[11]
-
E. Toxicity and Safety Assessment
-
Clinical Observations: Regularly monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or body weight.[10]
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze hematological and biochemical parameters.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Dose Formulation for Animal Studies
| Parameter | Description |
| Compound ID | This compound |
| Vehicle | e.g., 0.5% Methylcellulose in sterile water |
| Concentration Range | e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL |
| Storage Conditions | e.g., 4°C, protected from light |
Table 2: Example Dosing Parameters for Efficacy Study in Mice
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | PO | Daily |
| 2 | Test Compound | 10 | PO | Daily |
| 3 | Test Compound | 30 | PO | Daily |
| 4 | Test Compound | 100 | PO | Daily |
| 5 | Positive Control | (Specify) | PO | Daily |
Table 3: Sample Data Collection for Tumor Growth Inhibition Study
| Group | Animal ID | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % TGI |
| Vehicle | 1 | ||||
| 2 | |||||
| 30 mg/kg | 1 | ||||
| 2 | |||||
| 100 mg/kg | 1 | ||||
| 2 |
% TGI (Tumor Growth Inhibition) should be calculated at the end of the study.
IV. Mandatory Visualizations
A. Experimental Workflow
Caption: General experimental workflow for in vivo testing.
B. Hypothetical Signaling Pathway
Given that some benzimidazole derivatives exhibit anti-inflammatory and neuroprotective effects, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways.
References
- 1. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound 95% | CAS: 14813-85-5 | AChemBlock [achemblock.com]
- 10. research.olemiss.edu [research.olemiss.edu]
- 11. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Literature searches have not identified "1-Phenyl-1H-benzo[d]imidazol-2(3H)-one" as a validated chemical probe with a well-defined target and established biological activity. The following application notes and protocols are presented as a detailed, hypothetical framework for the characterization and use of this compound as a novel chemical probe. The proposed target and signaling pathways are based on the activities of structurally similar benzimidazole derivatives, which have been reported to exhibit anticancer properties and act as kinase inhibitors.
Introduction to this compound as a Potential Chemical Probe
This compound is a small molecule belonging to the benzimidazole class of compounds. While this specific molecule is not extensively characterized in the scientific literature as a chemical probe, the benzimidazole scaffold is prevalent in many biologically active compounds, including kinase inhibitors and topoisomerase inhibitors. This suggests that this compound holds potential as a chemical probe for exploring specific cellular signaling pathways, particularly in the context of cancer biology.
A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms. A high-quality chemical probe should be potent, selective, and cell-permeable, and its mechanism of action should be well-understood. These application notes provide a roadmap for researchers to characterize this compound and develop it into a useful tool for biological discovery.
Hypothetical Target Class: Protein Kinases
Based on the activities of numerous benzimidazole derivatives, a plausible hypothetical target class for this compound is the protein kinase family. Protein kinases play a crucial role in cell signaling and are frequently dysregulated in diseases like cancer. For the purposes of these application notes, we will proceed with the hypothesis that this compound is an inhibitor of a specific protein kinase, which we will refer to as "Kinase X."
Data Presentation: Characterization of this compound
The following tables summarize hypothetical quantitative data that would be generated during the characterization of this compound as a chemical probe for Kinase X.
Table 1: In Vitro Biochemical Activity
| Parameter | Value | Description |
| Target Kinase | Kinase X | The primary protein target of the chemical probe. |
| IC₅₀ (Kinase X) | 50 nM | The half-maximal inhibitory concentration against Kinase X in a biochemical assay. |
| Kᵢ (Kinase X) | 25 nM | The inhibition constant, reflecting the binding affinity of the probe to Kinase X. |
| Mode of Inhibition | ATP-competitive | The mechanism by which the probe inhibits Kinase X activity. |
Table 2: Selectivity Profile (Kinome Scan)
| Kinase | % Inhibition at 1 µM | Notes |
| Kinase X | 98% | Primary target. |
| Kinase Y | 45% | Off-target with moderate activity. |
| Kinase Z | 10% | Minimal off-target activity. |
| Other 400 kinases | <10% | Generally high selectivity. |
Table 3: Cellular Activity
| Parameter | Value | Cell Line | Description |
| Target Engagement (CETSA Shift) | +4.2°C | HEK293 | Temperature shift indicating direct binding to Kinase X in cells. |
| EC₅₀ (Phospho-Substrate) | 200 nM | HeLa | The half-maximal effective concentration for inhibiting the phosphorylation of a known Kinase X substrate in cells. |
| GI₅₀ (Cell Proliferation) | 500 nM | A549 | The half-maximal concentration for inhibiting cell growth. |
Experimental Protocols
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC₅₀ of this compound against a purified kinase.
Materials:
-
Purified Kinase X
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase reaction buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the peptide substrate and ATP in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of purified Kinase X in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to its target protein, Kinase X, in intact cells.[1][2]
Materials:
-
Cultured cells expressing Kinase X (e.g., HEK293)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-buffered saline) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against Kinase X
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Treat cultured cells with 10 µM this compound or DMSO for 1-2 hours.[1]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling on ice.[2]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody against Kinase X.
-
Quantify the band intensities and plot the percentage of soluble Kinase X against the temperature to generate melt curves. A shift in the melting temperature between the compound-treated and vehicle-treated samples indicates target engagement.[1]
Protocol for Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
If the target of this compound is unknown, AP-MS can be used for unbiased target identification. This requires synthesizing a version of the compound with an affinity tag (e.g., biotin).
Materials:
-
Biotinylated this compound
-
Streptavidin-conjugated beads
-
Cell lysate from the cell line of interest
-
Wash buffers of varying stringency
-
Elution buffer
-
Mass spectrometry reagents and equipment
Procedure:
-
Incubate the cell lysate with the biotinylated compound or a biotin-only control.
-
Add streptavidin beads to pull down the biotinylated compound and any interacting proteins.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the compound-treated sample compared to the control. These are potential targets of this compound.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by the chemical probe.
Experimental Workflow Diagram
Caption: Workflow for validating a new chemical probe.
Target Identification Workflow Diagram
Caption: Workflow for unbiased target identification.
References
Application Notes: Developing Kinase Inhibitors from 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Scaffolds
Introduction
The 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapeutics. Notably, derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.
Derivatives of the benzimidazole scaffold have been successfully developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), mTOR, and Phosphoinositide-Dependent Kinase-1 (PDK1).[1][2][3] By strategically modifying the core structure, researchers can develop potent and selective inhibitors, paving the way for novel anticancer agents.[4][5]
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from the this compound scaffold is guided by structure-activity relationship (SAR) studies. Key insights include:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence inhibitory activity. Halogenated substituents, for instance, have been shown to enhance cytotoxic effects against various cancer cell lines.[1]
-
Modifications at the Benzimidazole Core: Installing amine-containing side chains on the benzimidazole nucleus can improve enzymatic potency.[6] Fragment-based design strategies have successfully linked fragments to the core to interact with key hinge residues in the kinase active site, leading to potent inhibitors.[2]
-
Hybrid Molecules: Creating hybrid molecules by combining the benzimidazole motif with other pharmacophores, such as hydrazones, has yielded multi-targeted kinase inhibitors with broad-spectrum activity.[1][3]
These SAR studies are crucial for optimizing lead compounds to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.
Data Presentation: Inhibitory Activity of Representative Derivatives
The following table summarizes the inhibitory activity of representative, hypothetical compounds derived from the this compound scaffold against several key protein kinases, based on data reported in the literature.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| BZ-Compound 1 | PDK1 | 94 | [2] |
| BZ-Compound 2 | EGFR | 80 - 150 (Range) | [1][3] |
| BZ-Compound 3 | HER2 | 100 - 200 (Range) | [1][3] |
| BZ-Compound 4 | CDK2 | 120 - 250 (Range) | [1][3] |
| BZ-Compound 5 | mTOR | 90 - 180 (Range) | [1][7] |
| BZ-Compound 6 | IGF-1R | Potent Inhibition | [6] |
Note: IC50 values are compiled from multiple sources and represent a range of activities for different derivatives. This table is for illustrative purposes.
Visualizations
Caption: A typical workflow for developing kinase inhibitors.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and initial SAR of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of insulin-like growth factor 1-receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its Derivatives in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzo[d]imidazol-2(3H)-one scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their unique structure has been identified as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides an overview of the application of this chemical series in high-throughput screening (HTS) for the identification of novel therapeutic agents, complete with experimental protocols and data presentation.
Overview of the this compound Scaffold
This compound is a heterocyclic compound with the chemical formula C13H10N2O.[1][2] Its core structure, a benzimidazole ring system, is a key feature in many biologically active molecules.[3] The phenyl substitution at the 1-position and the ketone at the 2-position of the benzimidazole ring provide a foundational structure that can be readily modified to explore a vast chemical space for drug discovery.[4][5] The diverse biological activities exhibited by derivatives of this scaffold include anticancer, antiviral, antifungal, and enzyme inhibitory properties.[3]
Applications in High-Throughput Screening
Derivatives of the 1H-benzo[d]imidazole scaffold have been successfully employed in HTS campaigns to identify inhibitors for various biological targets. The following sections detail specific applications.
Anticancer Drug Discovery: Targeting Topoisomerase I
A series of novel 1H-benzo[d]imidazole (BBZ) derivatives have been synthesized and evaluated as potential anticancer agents that target human Topoisomerase I (Hu Topo I).[3][4]
| Compound ID | Target Cell Line | GI50 (µM) | IC50 (Hu Topo I, µM) |
| 11a | NCI-60 Panel | 0.16 - 3.6 | Not Reported |
| 12a | NCI-60 Panel | 0.16 - 3.6 | Not Reported |
| 12b | NCI-60 Panel | 0.16 - 3.6 | 16 |
GI50: 50% growth inhibition. IC50: 50% inhibitory concentration.[3]
Caption: High-throughput screening workflow for anticancer benzimidazoles.
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I. Inhibition is observed as the persistence of the supercoiled DNA form.
Materials:
-
Human Topoisomerase I (Hu Topo I)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol.
-
Test compounds (e.g., 12b) and control inhibitor (e.g., Camptothecin)
-
Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, 0.5 µg of supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Add 1 unit of Hu Topo I to each reaction mixture, except for the negative control (DNA only).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and bromophenol blue).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition.
Neurodegenerative Disease: Targeting 17β-HSD10 for Alzheimer's Disease
A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[5]
| Compound ID | 17β-HSD10 IC50 (µM) | HepaRG Cell Line IC50 (µM) |
| H1 | 54.85 ± 5.71 (% Inh @ 5µM) | >100 |
| 33 | 1.65 ± 0.55 | >100 |
IC50: 50% inhibitory concentration. HepaRG is a human hepatoma cell line used for toxicity screening.[5]
Caption: Inhibition of 17β-HSD10 by benzimidazole derivatives.
Principle: This assay measures the enzymatic activity of 17β-HSD10 by monitoring the conversion of a substrate. The inhibitory potential of test compounds is determined by the reduction in enzyme activity.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Substrate (e.g., allopregnanolone)
-
Cofactor (e.g., NAD+)
-
Assay buffer
-
Test compounds and a positive control inhibitor
-
Microplate reader for absorbance or fluorescence detection
Procedure:
-
Prepare a solution of the 17β-HSD10 enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactor, and various concentrations of the test compounds.
-
Add the enzyme to each well and incubate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Anti-Infective Drug Discovery: Targeting PqsR in Pseudomonas aeruginosa
A series of 1H-benzo[d]imidazole derivatives were developed as potent antagonists of the Pseudomonas aeruginosa quorum sensing receptor PqsR, a key regulator of virulence.[6]
| Compound ID | PqsR IC50 (nM) |
| 6f | 70 |
IC50: 50% inhibitory concentration in a P. aeruginosa PAO1-L reporter strain.[6]
Caption: Screening cascade for identifying PqsR antagonists.
Principle: This whole-cell biosensor assay utilizes a P. aeruginosa strain engineered with a PqsR-controlled promoter (PpqsA) fused to a luciferase (lux) reporter gene. Inhibition of PqsR by a test compound results in decreased light production.
Materials:
-
P. aeruginosa PAO1-L reporter strain containing the PpqsA-lux fusion
-
Luria-Bertani (LB) broth
-
Test compounds
-
96-well microplates
-
Luminometer
Procedure:
-
Grow an overnight culture of the P. aeruginosa reporter strain.
-
Dilute the overnight culture in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture and various concentrations of the test compounds.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 18 hours).
-
Measure the luminescence (in relative light units, RLU) and the optical density at 600 nm (OD600) for each well using a microplate reader.
-
Normalize the luminescence signal to the bacterial growth (RLU/OD600).
-
Calculate the percentage of inhibition of the PqsR-dependent signal for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold and its derivatives are a promising source of lead compounds for the development of new therapeutics. The examples provided herein demonstrate the successful application of these compounds in high-throughput screening campaigns against a variety of biological targets. The detailed protocols offer a starting point for researchers to design and execute their own screening experiments. Further exploration of the chemical space around this privileged scaffold is warranted to uncover novel drug candidates for a range of diseases.
References
- 1. This compound 95% | CAS: 14813-85-5 | AChemBlock [achemblock.com]
- 2. 1-Phenyl-2,3-dihydro-1H-benzimidazole-2-one | 14813-85-5 [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Neuroprotective Effects of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives. The information compiled from recent scientific literature is intended to guide researchers in their exploration of these compounds as potential therapeutic agents for neurodegenerative diseases.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on the development of neuroprotective agents that can mitigate this damage. Benzimidazole derivatives, particularly those with a phenyl substitution, have emerged as a promising class of compounds with multifaceted neuroprotective properties. These derivatives have been shown to target several key pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.[1][2][3] This document summarizes the key findings, experimental protocols, and implicated signaling pathways associated with the neuroprotective effects of these compounds.
Quantitative Data Summary
The following tables summarize the inhibitory and protective activities of various this compound derivatives from the literature. This data provides a comparative reference for their potential efficacy.
Table 1: Inhibitory Activity of 2-phenyl-1H-benzo[d]imidazole Derivatives against 17β-HSD10
| Compound | 17β-HSD10 IC50 (μM) | HepaRG IC50 (μM) | Reference |
| 33 | 1.65 ± 0.55 | >100 | [4][5] |
Compound 33: N-(4-(1,4,6-trimethyl-1H-benzo[d] imidazol-2-yl)phenyl)cyclohexanecarboxamide
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzimidazole Derivatives
| Compound | hMAO-B IC50 (nM) | Selectivity Index (hMAO-A/hMAO-B) | Reference |
| 16d | 67.3 | >387 | [6] |
| Safinamide (Reference) | 42.6 | - | [6] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 2-phenyl substituted-1H-benzimidazole Derivatives
| Compound | eeAChE IC50 (μM) | Reference |
| 2e | 0.84 | [7] |
| 3c | 0.58 | [7] |
| 3e | 0.61 | [7] |
| Tacrine (Reference) | 0.075 | [7] |
eeAChE: electric eel acetylcholinesterase
Table 4: α-Glucosidase Inhibitory Activity of 2-phenyl-1H-benzo[d]imidazole Derivatives
| Compound | α-Glucosidase IC50 (μM) | Reference |
| 15o | 2.09 ± 0.04 | [8] |
| 22d | 0.71 ± 0.02 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel benzimidazolone derivatives.
Protocol 1: In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
This protocol is used to assess the ability of a compound to protect neuronal cells from oxidative damage.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- To induce differentiation into a mature neuronal phenotype, treat the cells with 10 µM retinoic acid for 6-7 days.[9]
2. Compound Treatment and Induction of Neurotoxicity:
- Plate the differentiated SH-SY5Y cells in 96-well plates.
- Pre-treat the cells with varying concentrations of the test benzimidazolium salt (BS) or derivative for a specified period (e.g., 24 hours).[9]
- Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂). The concentration and duration of H₂O₂ exposure should be optimized to achieve significant cell death in the control group (e.g., 100 µM for 24 hours).
3. Assessment of Cell Viability:
- Measure cell viability using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay.[9]
- Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
4. Measurement of Apoptotic Markers and Inflammatory Cytokines:
- Determine the gene expression levels of apoptotic markers such as Bax, Bcl-2, caspase-3, and caspase-8 using RT-qPCR.[9]
- Measure the protein levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA kits.[9]
Protocol 2: In Vivo Neuroprotection in an Ethanol-Induced Rodent Model
This protocol evaluates the neuroprotective effects of compounds in a rat model of ethanol-induced neurodegeneration.
1. Animal Model:
- Use adult male Wistar rats.
- Induce neurodegeneration through the administration of ethanol. The dose and duration should be based on established models.
2. Compound Administration:
- Administer the synthesized benzimidazole acetamide derivatives (e.g., FP1, FP7, FP8) to the rats prior to ethanol exposure.[1][2]
3. Behavioral Assessment:
- Evaluate memory and cognitive function using behavioral tests such as the Morris water maze.[4]
4. Biochemical Analysis:
- After the treatment period, sacrifice the animals and collect brain tissue (cortex).
- Prepare brain homogenates for biochemical analysis.
- Measure the levels of neuroinflammatory markers (TNF-α, NF-κB, IL-6, NLRP3) using ELISA or Western blotting.[1][2]
- Assess cellular oxidative stress by measuring markers like reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., GSH, GST).[3]
Protocol 3: Enzyme Inhibition Assays
These protocols are for assessing the inhibitory activity of the compounds against specific enzymes implicated in neurodegeneration.
1. 17β-HSD10 Inhibition Assay:
- Determine the inhibition rate of the compounds against 17β-HSD10 at a specific concentration (e.g., 5 μM).[4]
- Calculate the IC50 value for the most potent compounds.
2. Monoamine Oxidase (MAO) Inhibition Assay:
- Evaluate the inhibitory activity against human MAO-A and MAO-B isoforms to determine potency and selectivity.
- Determine the IC50 values. For promising candidates, conduct kinetic studies to ascertain the mode of inhibition (e.g., competitive, reversible).[6]
3. Acetylcholinesterase (AChE) Inhibition Assay:
- Measure the inhibitory activity against AChE from a relevant source (e.g., electric eel).
- Calculate IC50 values and compare them with a standard inhibitor like donepezil or tacrine.[7]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound derivatives are attributed to their ability to modulate multiple signaling pathways.
Anti-inflammatory Pathway
Several benzimidazole derivatives exert their neuroprotective effects by suppressing neuroinflammation. A key pathway involved is the NF-κB signaling pathway . Under pathological conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. The investigated compounds have been shown to downregulate the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[1][2][3]
Caption: Inhibition of the NF-κB neuroinflammatory pathway by benzimidazole derivatives.
Antioxidant and Anti-apoptotic Pathway
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Benzimidazole derivatives have demonstrated significant antioxidant properties. They can scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. Furthermore, these compounds can modulate the expression of key proteins involved in apoptosis. For instance, they have been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as inhibit the activation of caspases.[9]
Caption: Modulation of the apoptotic pathway by benzimidazole derivatives under oxidative stress.
Experimental Workflow for In Vitro Neuroprotection Screening
The following diagram outlines a typical workflow for screening and characterizing the neuroprotective effects of novel benzimidazole derivatives in a cell-based model.
Caption: A general experimental workflow for in vitro neuroprotection studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1 H-benzo[ d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not fully dissolve in the hot recrystallization solvent. What should I do?
A1: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If you have added a significant amount of solvent and the compound remains insoluble even at boiling, you may need to select a different solvent or a mixed solvent system. For this compound, ethanol or a mixture of ethanol and water is often a good starting point.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of material remains undissolved after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals have formed after cooling the solution. What is the next step?
A2: This is a common issue, often due to supersaturation or using too much solvent. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: If the above methods do not work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Extended Cooling: Ensure the solution has cooled to room temperature slowly and then place it in an ice bath to maximize crystal formation.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to a high concentration of impurities or too rapid cooling.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Change Solvent System: If oiling out persists, consider a different solvent or a mixed solvent system with a lower boiling point.
-
Purify Further Before Recrystallization: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Q4: The recrystallized product is colored, but the pure compound should be white or off-white. How do I remove the color?
A4: Colored impurities can often be removed by using activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: My final yield is very low. What are the likely causes?
A5: A low yield can result from several factors throughout the recrystallization process:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in a lower yield.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Quantitative Data Summary
| Solvent | Solubility at Room Temperature (~20-25°C) | Solubility at Elevated Temperature (Near Boiling) | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Insoluble | Poor (Can be used as an anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good (Often used in a mixed system with water) |
| Methanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (May not allow for good crystal formation on cooling) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Potentially Good |
| Dichloromethane | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Insoluble | Poor (Can be used as an anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Potentially Good |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added and a large amount of precipitate forms, add a small amount of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (a ratio similar to your final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by its melting point (literature value: 201-202 °C).[1]
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization process.
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
Technical Support Center: Optimizing Benzimidazolone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzimidazolone synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of my desired benzimidazolone product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in benzimidazolone synthesis is a common issue that can stem from several factors. Systematically investigating the following reaction parameters is crucial for optimization.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The condensation of o-phenylenediamine with urea typically requires elevated temperatures, generally between 100°C and 200°C.[1][2] Lower temperatures may not provide sufficient energy for the reaction to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress via Thin Layer Chromatography (TLC). |
| Incorrect Reaction Time | Reaction times can vary from 3 to 10 hours.[1] Monitor the reaction progress using TLC to determine the optimal reaction time for your specific substrates and conditions.[3] An insufficient reaction time will lead to incomplete conversion, while an excessively long time might lead to byproduct formation. |
| Inefficient or Absent Catalyst | While the reaction can proceed without a catalyst, the use of a phase transfer catalyst such as tetrabutylammonium chloride (TBAC) or polyoxyethylene glycol can significantly improve yields.[1] If using a catalyst, ensure it is of good quality and used at the appropriate loading (e.g., mass ratio of 0.001–0.009:1 for catalyst to o-phenylenediamine).[1] |
| Improper Solvent Choice | The choice of solvent is critical. High-boiling point organic solvents that are poorly soluble in water, such as dichlorobenzene, toluene, DMF, or DMSO, are often used.[1][2] The solvent can influence reaction rate and product solubility. Consider screening different solvents to find the most effective one for your system. |
| Purity of Starting Materials | Impurities in the o-phenylenediamine or urea can lead to side reactions and lower yields. Ensure the purity of your starting materials, purifying them by recrystallization or distillation if necessary.[3][4] |
| Incorrect Stoichiometry | The molar ratio of urea to o-phenylenediamine is a key parameter. A mass ratio of urea to o-phenylenediamine in the range of (0.58–0.83):1 is often recommended.[1] Ensure accurate measurement of your reactants. |
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities or side products. How can I improve the purity of my benzimidazolone?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing their formation.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Biuret Formation | At high reaction temperatures, urea can self-condense to form biuret, which can sublime and clog equipment.[2] Using a slight excess of o-phenylenediamine or optimizing the reaction temperature can help minimize this side reaction. |
| Oxidation of o-Phenylenediamine | o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Incomplete Reaction | Unreacted starting materials will be present as impurities if the reaction does not go to completion. Monitor the reaction by TLC to ensure all the o-phenylenediamine has been consumed.[3] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude benzimidazolone product. What purification strategies are most effective?
Answer: Effective purification is essential to obtain high-purity benzimidazolone. The choice of method depends on the nature of the impurities.
Recommended Purification Techniques:
| Purification Method | Description |
| Recrystallization | This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Water or ethanol can be suitable solvents.[4][5] |
| Activated Carbon Treatment | To remove colored impurities, activated carbon can be added to a solution of the crude product.[6] The solution is then filtered to remove the carbon and the adsorbed impurities before crystallization. |
| Column Chromatography | For impurities with similar polarity to the product, column chromatography using silica gel can be an effective separation technique.[7][8] A suitable eluent system (e.g., hexane and ethyl acetate) is used to separate the components based on their affinity for the stationary phase.[8] |
| Acid-Base Extraction | Benzimidazolones have a weakly acidic N-H proton. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an aqueous base to remove acidic impurities. Alternatively, if the impurities are basic, an acid wash can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzimidazolone? A1: The most prevalent laboratory and industrial method for synthesizing benzimidazolone is the condensation reaction between o-phenylenediamine and urea.[1][2] This reaction is typically carried out in a high-boiling organic solvent at temperatures between 100-200°C.[1][2]
Q2: What are the optimal reaction conditions for the synthesis of benzimidazolone from o-phenylenediamine and urea? A2: Optimal conditions can vary, but a general starting point is to react o-phenylenediamine with urea in a mass ratio of 1:(0.58-0.83) in an organic solvent like dichlorobenzene or DMSO.[1] The reaction is typically heated to 110-190°C for 4-8 hours.[1] The use of a phase transfer catalyst can significantly improve the yield.[1]
Q3: Can I perform this synthesis without a solvent? A3: While solvent-based reactions are common, solvent-free methods, often utilizing microwave irradiation, have been developed for the synthesis of related benzimidazole derivatives and can be explored for benzimidazolone synthesis to reduce environmental impact and simplify work-up.[9]
Q4: How can I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: My purified product is still colored. What can I do? A5: Persistent color often indicates the presence of oxidized impurities.[3] Treatment with activated carbon during recrystallization is a highly effective method for removing colored impurities.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzimidazolone from o-Phenylenediamine and Urea
This protocol is adapted from a patented method for the synthesis of benzimidazolone.[1]
Materials:
-
o-Phenylenediamine
-
Urea
-
Tetrabutylammonium chloride (TBAC) (or other phase transfer catalyst)
-
Dichlorobenzene (or other suitable high-boiling solvent)
-
10% Sodium Hydroxide solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 part by mass), urea (0.58-0.83 parts by mass), and dichlorobenzene (3-10 parts by mass).
-
Add the phase transfer catalyst, TBAC, at a mass ratio of 0.001-0.009 relative to the o-phenylenediamine.
-
Heat the reaction mixture to 110-190°C with stirring.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[5][10]
-
Filter the precipitated crude benzimidazolone using a Buchner funnel.
-
Wash the crude product with cold water and then dry it.
-
For further purification, recrystallize the crude product from boiling water or an appropriate organic solvent.[5]
Visualizations
Caption: General experimental workflow for benzimidazolone synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 2. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
"stability issues of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one in solution"
Welcome to the technical support center for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution. As specific public stability data for this molecule is limited, this guide provides a framework for establishing its stability profile based on industry-standard practices and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to investigate the stability of this compound in solution?
A1: Investigating the stability of a compound in solution is a critical step in pharmaceutical development. It helps to understand how the molecule's quality might change over time under the influence of various environmental factors such as pH, light, temperature, and oxygen.[1] This knowledge is essential for developing a stable formulation, selecting appropriate storage conditions and packaging, and determining the shelf-life of a potential drug product.[2][3] Stability studies also identify potential degradation products, which is vital for ensuring the safety and efficacy of the final product.[4]
Q2: What are forced degradation studies and why are they recommended?
A2: Forced degradation studies, or stress testing, involve intentionally exposing the compound to harsh conditions—more severe than accelerated stability testing—to accelerate its degradation.[4][5] According to regulatory bodies like the International Council for Harmonisation (ICH), these studies are necessary to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods (i.e., prove that the method can separate the intact compound from its degradants).[4][6] This process provides insight into the intrinsic stability of the molecule.[7]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Based on ICH guidelines (specifically Q1A), a comprehensive forced degradation study should include the following stress conditions:
-
Acid Hydrolysis: Testing across a range of pH values, typically using hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M).[5][6]
-
Base Hydrolysis: Using a base like sodium hydroxide (e.g., 0.1 M to 1 M) to assess stability in alkaline conditions.[5]
-
Oxidation: Exposing the compound to an oxidizing agent, commonly hydrogen peroxide (e.g., 3%).[8]
-
Thermal Stress: Subjecting the compound (in both solid and solution form) to elevated temperatures (e.g., in 10°C increments above accelerated testing, such as 50°C, 60°C, or 70°C).[7]
-
Photostability: Exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light to assess light sensitivity.[4][5]
Q4: How much degradation should I aim for in my stress studies?
A4: The goal is not to completely degrade the compound. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[6][8] This level is sufficient to generate and detect degradation products for analytical method validation without leading to secondary degradation, which may not be relevant to real-world storage conditions.[8]
Q5: What is a "stability-indicating method," and why do I need one?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any other components, including excipients, impurities, or degradation products.[7] Developing such a method, typically a High-Performance Liquid Chromatography (HPLC) method, is a primary goal of forced degradation studies. It is essential for accurately assessing product stability and determining shelf-life.[3]
Troubleshooting Guide: Stability Issues in Solution
This guide provides a systematic approach to identifying and addressing the stability of this compound during your experiments.
Issue 1: Unexpected loss of compound concentration or appearance of new peaks in chromatogram.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Confirm the Issue: Re-prepare the sample and standard solutions to rule out preparation error. Ensure the analytical method (e.g., HPLC) is performing correctly by running a system suitability test.
-
Identify the Stress Factor: Review the experimental conditions. Was the solution exposed to heat, light, non-neutral pH, or reactive chemicals?
-
Isolate the Variable: Conduct a systematic forced degradation study (see Experimental Protocols below) to determine if the degradation is caused by acid/base hydrolysis, oxidation, heat, or light.
-
Analyze Degradants: Use a stability-indicating method to track the decrease in the parent compound peak area and the corresponding increase in degradation product peaks. Aim for a good mass balance, where the loss in the main compound is accounted for by the sum of the degradants formed.[7]
-
Issue 2: Solution changes color or develops precipitates over time.
-
Possible Cause: Chemical degradation leading to colored byproducts or formation of an insoluble degradant. It could also indicate poor solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Check Solubility: First, confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature.
-
Analyze the Solution: If solubility is adequate, filter the solution and analyze the filtrate by HPLC to quantify the amount of compound remaining in the solution.
-
Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
-
Correlate with Stress Conditions: Note the conditions (temperature, light exposure, pH) under which the change occurred to pinpoint the cause of degradation, as outlined in Issue 1.
-
Issue 3: Inconsistent results or poor reproducibility in bioassays.
-
Possible Cause: The compound may be degrading in the assay medium during the incubation period, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Prepare a solution of the compound in the exact bioassay buffer/medium (including any additives) and incubate it under the same conditions as the assay (time, temperature, CO2, etc.), but without cells or other biological components.
-
Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate and extent of degradation.
-
Mitigation Strategies:
-
If degradation is observed, consider preparing fresh solutions immediately before use.
-
If the compound is light-sensitive, protect all solutions and assay plates from light.
-
If pH is a factor, ensure the medium is adequately buffered.
-
If the compound is unstable over the assay duration, a shorter-term assay may be required.
-
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
Calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix stock solution with 1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix stock solution with 1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Keep a sample of the stock solution in an oven at 70°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 70°C.
-
Photostability (Solution & Solid): Expose stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in foil.
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid/base samples, neutralize the aliquot before dilution and injection.
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). Monitor the parent peak and any new peaks that appear.
-
-
Data Evaluation:
-
Calculate the percentage degradation for the parent compound under each condition.
-
Determine the retention times of any new peaks.
-
Assess peak purity of the parent compound to ensure the method is specific.
-
Summarize the findings to propose likely degradation pathways.
-
Data Presentation
Results from the stability study should be organized clearly.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants |
| Control | 48 | 99.8 | 0.2 | 0 | - |
| 1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 | 0.75, 1.15 |
| 1 M NaOH (RT) | 8 | 90.5 | 9.5 | 1 | 0.88 |
| 3% H₂O₂ (RT) | 48 | 98.1 | 1.9 | 1 | 0.92 |
| Heat (70°C, Solution) | 48 | 94.3 | 5.7 | 1 | 1.15 |
| ICH Photostability | - | 99.5 | 0.5 | 0 | - |
| Note: This is example data. RRT = Relative Retention Time. |
Visualizations
Workflow for Stability Investigation
This diagram outlines the general process for assessing the stability of a new compound in solution.
Caption: General workflow for investigating and addressing compound stability.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting observed instability.
Caption: Decision tree for troubleshooting the root cause of instability.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmtech.com [pharmtech.com]
"avoiding common pitfalls in 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one analog synthesis"
Technical Support Center: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Analog Synthesis
Welcome to the technical support center for the synthesis of this compound and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound analogs?
A1: There are two predominant strategies for synthesizing this scaffold, which offer flexibility for creating various analogs:
-
Strategy A: N-Arylation of Benzimidazol-2-one. This is a highly versatile method where a pre-formed benzimidazol-2-one core is coupled with an aryl halide or its equivalent (e.g., arylboronic acid) using a transition metal catalyst. This approach is ideal for diversifying the N-phenyl substituent.
-
Strategy B: Cyclization of N-Phenyl-o-phenylenediamine. This method involves synthesizing an N-phenyl-o-phenylenediamine intermediate first, followed by cyclization with a carbonylating agent (e.g., phosgene, CDI, urea) to form the benzimidazolone ring. This is useful when the starting diamine is readily accessible.
Q2: Which N-arylation method is generally preferred: Palladium- or Copper-catalyzed?
A2: Both Palladium-catalyzed (e.g., Buchwald-Hartwig) and Copper-catalyzed (e.g., Ullmann) reactions are effective.
-
Palladium-catalyzed reactions often offer a broader substrate scope, higher yields, and milder reaction conditions, especially with the development of advanced phosphine ligands.[1][2] They are particularly effective for coupling with aryl chlorides and bromides.[3]
-
Copper-catalyzed reactions are a more traditional and economical choice.[4][5] They can be highly effective, especially with aryl iodides, and recent advancements with new ligands have significantly improved their scope and mildness.[6][7]
Q3: How can I achieve regioselectivity when synthesizing substituted analogs?
A3: Regioselectivity is a critical challenge.
-
For N-arylation of an unsymmetrical benzimidazol-2-one: The arylation typically occurs at the less sterically hindered nitrogen (N1).[8][9] The choice of catalyst, ligand, and base can be optimized to enhance this selectivity.
-
For cyclization of an unsymmetrical N-phenyl-o-phenylenediamine: The regiochemical outcome depends on the electronic and steric properties of the substituents on the diamine ring.
Troubleshooting Guides
Problem Area 1: Low or No Product Yield
Q: My Buchwald-Hartwig N-arylation reaction is giving a low yield. What should I check?
A: Low yields in Pd-catalyzed N-arylation are common and can often be resolved by systematically checking the following parameters:
-
Catalyst/Ligand System: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often required.[1] Ensure the Pd-precatalyst and ligand are not degraded. Consider pre-activating the catalyst by stirring the Pd source and ligand together in the solvent for a few minutes before adding other reagents.[9]
-
Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker bases. Ensure the base is finely powdered and anhydrous.
-
Solvent and Atmosphere: Reactions are highly sensitive to oxygen and moisture. Use anhydrous, degassed solvents (e.g., toluene, dioxane, t-BuOH). Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
-
Reaction Temperature: While many modern systems work at lower temperatures, some less reactive substrates (e.g., aryl chlorides) may require higher temperatures (e.g., >100 °C) to proceed effectively.
Problem Area 2: Side Product Formation
Q: My reaction produces a mixture of N1- and N3-arylated isomers. How can I improve regioselectivity?
A: This is a common issue with unsymmetrical benzimidazolones.
-
Steric Hindrance: As a general rule, the incoming aryl group will preferentially add to the less sterically hindered nitrogen atom. If your starting benzimidazolone has a substituent at the 4- or 7-position, this will strongly direct arylation to the N1 position.[8][9]
-
Catalyst Control: Palladium-catalyzed systems, particularly with bulky biarylphosphine ligands, often provide excellent selectivity for the less hindered nitrogen.[8] Copper-catalyzed systems can sometimes give mixtures, and the choice of ligand is key to controlling the outcome.[6]
Q: I am observing diarylation of my benzimidazolone. How can I prevent this?
A: Diarylation is less common but can occur under harsh conditions or with highly reactive catalysts.
-
Control Stoichiometry: Use a slight excess of the benzimidazolone (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often minimize over-arylation.
-
Choice of Base: Using a milder base may sometimes reduce the rate of the second arylation step.
Problem Area 3: Purification Difficulties
Q: How can I effectively remove residual palladium or copper catalyst from my product?
A: Transition metal contamination is a frequent issue, especially in pharmaceutical applications.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove the bulk of the insoluble catalyst and base.
-
Aqueous Wash/Extraction: A standard aqueous workup, sometimes with a chelating agent like EDTA or a dilute ammonium hydroxide solution, can help extract metal salts.
-
Silica Gel Chromatography: While standard chromatography works, residual metals can streak on the column. Pre-treating the crude product with a silica-based metal scavenger or filtering it through a plug of silica with a polar solvent system before column chromatography can be very effective.
-
Recrystallization: If the product is a solid, recrystallization is an excellent final step to remove trace impurities, including metals.
Data Presentation: N-Arylation Conditions
The selection of catalyst, ligand, and base is crucial for successful N-arylation. The table below summarizes conditions from various studies.
| Heterocycle Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Imidazole | Aryl Bromide | Cu₂O (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | Cs₂CO₃ | DMSO/PEG | 110 | 75-95 | [6] |
| 4-Methylbenzimidazole | Aryl Bromide | Pd₂(dba)₃ (0.25) | L1 (Buchwald Ligand) (0.5) | K₃PO₄ | Toluene/t-BuOH | 110 | >90 | [8][9] |
| 2-Aminobenzimidazole | Aryl Iodide | CuI (10) | L5 (Phenanthroline) (20) | Cs₂CO₃ | Dioxane | 110 | 80-95 | [10] |
| Sulfonamide | Aryl Iodide | CuI (10) | None | K₂CO₃ | DMF | 120 | 70-90 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Benzimidazol-2-one (Buchwald-Hartwig Type)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Setup: To an oven-dried Schlenk tube under an Argon atmosphere, add benzimidazol-2-one (1.2 mmol), the aryl bromide (1.0 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound analog.
Protocol 2: Cyclization of N-Phenyl-o-phenylenediamine
This protocol uses 1,1'-Carbonyldiimidazole (CDI) as a safe alternative to phosgene.
-
Reagent Setup: In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux (approx. 66 °C) for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the THF.
-
Isolation: Add water (20 mL) to the residue. The product will often precipitate. If it does, collect the solid by filtration, wash with cold water, and dry.
-
Purification: If the product does not precipitate or requires further purification, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization (e.g., from ethanol/water) or silica gel chromatography.
Visualizations
Synthetic Workflows & Logic Diagrams
Caption: High-level overview of the two primary synthetic routes.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key steps in the palladium-catalyzed N-arylation cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides researchers, scientists, and drug development professionals with technical support for the scale-up synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and process diagrams to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound? The most widely used and scalable approach is the cyclocarbonylation of N-phenyl-o-phenylenediamine. This is typically achieved by reacting it with a carbonyl source. Common methods include:
-
Reaction with Urea: Heating N-phenyl-o-phenylenediamine with urea is a cost-effective and common industrial method. It proceeds at high temperatures, often in a high-boiling organic solvent.[1][2][3]
-
Reaction with Phosgene Derivatives: Reagents like phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) are highly effective but introduce greater handling risks and costs, especially at scale.[4]
Q2: What are the critical process parameters to monitor during scale-up? When moving from bench to pilot scale, the following parameters are critical:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent internal temperature is crucial to prevent side reactions and impurity formation.[5]
-
Mixing Efficiency: Inadequate agitation in large reactors can lead to localized "hot spots" and concentration gradients, resulting in lower yields and inconsistent product quality.[5]
-
Rate of Reagent Addition: Slow and controlled addition of reagents is vital to manage the reaction exotherm and minimize byproduct formation.
-
Reaction Atmosphere: N-phenyl-o-phenylenediamine can be sensitive to air oxidation, especially at high temperatures. Using an inert atmosphere (Nitrogen or Argon) is recommended to prevent the formation of colored impurities.
Q3: How can I minimize the formation of biuret as a byproduct in the urea-based synthesis? Biuret formation is a known issue at the high temperatures required for the urea cyclization, which can sublime and cause blockages in reactor inlets and outlets.[1] To mitigate this, consider:
-
Using a Water-Immiscible Solvent: A high-boiling, water-immiscible solvent can help control the reaction and prevent the issues associated with biuret sublimation.[1]
-
Optimizing Urea Stoichiometry: Using a slight excess of urea (e.g., 1.1 to 1.3 molar equivalents) can drive the reaction to completion without excessive biuret formation.[1]
Q4: What are the recommended purification methods for large-scale batches? Purification of the final product at scale can be challenging. The most common methods are:
-
Recrystallization: This is the preferred method for large quantities. A solvent screen should be performed to identify a system that provides high recovery and excellent impurity rejection.
-
Slurry Washing: Washing the crude solid with a suitable solvent can effectively remove more soluble impurities without the need for a full recrystallization.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Insufficient Heat Transfer: The larger reactor volume leads to inefficient heating.[5] 2. Poor Mixing: Inadequate agitation results in poor contact between reactants.[5] 3. Sub-optimal Reaction Time/Temp: Lab-scale conditions may not translate directly. | 1. Characterize the reactor's heating capacity. Increase the heating mantle temperature or use a jacketed reactor with thermal fluid. 2. Use an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine). Ensure the vortex is sufficient for solid suspension. 3. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). Adjust time and temperature based on the data. |
| Product is Dark/Discolored | 1. Oxidation of Diamine: The N-phenyl-o-phenylenediamine starting material or intermediates are oxidizing in the presence of air at high temperatures. 2. Thermal Degradation: The reaction temperature is too high, causing decomposition. | 1. Ensure the reactor is properly purged with an inert gas (N₂ or Ar) before heating and maintained under a positive pressure throughout the reaction. 2. Perform thermal stability studies on the starting material and product. Lower the reaction temperature if possible, potentially compensating with a longer reaction time or a catalyst. |
| Difficult Filtration / Gummy Product | 1. Presence of Oily Impurities: Side reactions are generating non-crystalline byproducts. 2. Precipitation from a Supersaturated Solution: The product is "crashing out" of solution too quickly upon cooling, trapping impurities and solvent. | 1. Adjust the work-up procedure. Consider an anti-solvent addition or a different work-up solvent to selectively precipitate the product. 2. Implement controlled cooling of the reactor. A slower cooling ramp allows for the growth of larger, purer crystals which are easier to filter. |
| Equipment Clogging (Urea Method) | 1. Biuret Sublimation: Biuret, a byproduct of urea decomposition, sublimes and deposits in cooler parts of the reactor (e.g., condenser, off-gas lines).[1] | 1. Use a high-boiling, water-immiscible organic solvent as described in patent literature to manage byproducts.[1] 2. Design the reactor setup to have shorter, wider, or heated off-gas lines to prevent cold spots where sublimation can occur. |
Experimental Protocols
Key Synthesis: Cyclization of N-phenyl-o-phenylenediamine with Urea
This protocol is a representative method adapted for scale-up.
Materials:
-
N-phenyl-o-phenylenediamine (1.0 eq)
-
Urea (1.2 eq)
-
High-boiling solvent (e.g., dichlorobenzene, sulfolane, or N-methyl-2-pyrrolidone)
-
Phase-transfer catalyst (optional, e.g., TEBA)[6]
Procedure:
-
Reactor Setup: Charge the reactor with N-phenyl-o-phenylenediamine and the selected organic solvent (approx. 3-10 L per kg of diamine).[6] Equip the reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and an inlet for inert gas.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Addition: Add urea (and phase-transfer catalyst, if used) to the stirred suspension.
-
Heating: Heat the reaction mixture to 140-180°C.[1] Ammonia gas will evolve as the reaction progresses; ensure it is safely vented or scrubbed.
-
Reaction Monitoring: Monitor the reaction for 3-10 hours using a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.[6]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product will likely precipitate.
-
Filter the crude solid product.
-
Wash the filter cake with a suitable solvent (e.g., toluene, water) to remove residual solvent and impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Perform a recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to achieve the desired purity.
-
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield during scale-up.
References
- 1. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. rsglobal.pl [rsglobal.pl]
- 4. mdpi.com [mdpi.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • Gradually increase the reaction temperature in small increments. • Extend the reaction time. |
| 2. Impure Starting Materials: Purity of N-phenyl-o-phenylenediamine or the carbonyl source (e.g., urea, phosgene equivalent) is critical. | • Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). • Recrystallize or purify starting materials if necessary. | |
| 3. Inefficient Cyclization: The final ring-closing step may be slow or incomplete. | • For reactions involving urea, consider the use of a high-boiling point solvent like amyl alcohol to facilitate the elimination of ammonia. • In methods involving intramolecular N-arylation of a urea precursor, ensure the base (e.g., KOH) is sufficiently strong and the solvent (e.g., DMSO) is anhydrous. | |
| 4. Catalyst Inactivity: If a catalyst is used (e.g., for phosgene-free methods), it may be poisoned or not present in a sufficient amount. | • Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. • Optimize catalyst loading. | |
| Formation of Side Products/Impurities | 1. Dimerization or Polymerization: Especially under harsh reaction conditions. | • Optimize the reaction temperature and time to minimize side reactions. • Ensure slow and controlled addition of reagents. |
| 2. Incomplete Cyclization Intermediate: The open-chain urea precursor, 1-(2-(phenylamino)phenyl)urea, may remain. | • As with low yield, ensure sufficient reaction time and temperature for complete cyclization. | |
| 3. Over-arylation or Side Reactions on the Phenyl Rings: Possible at high temperatures. | • Use the mildest effective reaction conditions. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Side Products: Similar polarities can make chromatographic separation challenging. | • Optimize the solvent system for column chromatography. A gradient elution might be necessary. • Consider recrystallization from a suitable solvent or solvent mixture to improve purity. |
| 2. Product Insolubility: The product may precipitate out of the reaction mixture, trapping impurities. | • If the product precipitates, attempt to wash the solid with a solvent in which the impurities are soluble but the product is not. • Recrystallization is a key step for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies involve the cyclization of a C1 unit with N-phenyl-o-phenylenediamine or a derivative. Key methods include:
-
Reaction with Urea: Heating N-phenyl-o-phenylenediamine with urea, often in a high-boiling solvent, to form the benzimidazolone ring with the elimination of ammonia. This is a common and relatively safe approach.
-
Reaction with Phosgene or Phosgene Equivalents: Treating N-phenyl-o-phenylenediamine with phosgene or a safer equivalent like triphosgene or carbonyldiimidazole (CDI) leads to the formation of the target molecule. These reactions are often high-yielding but require careful handling of toxic reagents.
-
Intramolecular Cyclization of a Urea Precursor: A two-step approach where N-phenyl-o-phenylenediamine is first converted to 1-(2-(phenylamino)phenyl)urea, which is then cyclized, often under basic conditions.
Q2: How can I improve the yield when using the urea method?
A2: To enhance the yield in the urea-based synthesis:
-
Solvent Choice: Utilize a high-boiling point solvent such as amyl alcohol or toluene to ensure the temperature is sufficient to drive the reaction and facilitate the removal of ammonia gas, which can shift the equilibrium towards product formation.
-
Catalyst: While not always necessary, the use of a phase-transfer catalyst in a suitable organic solvent has been reported to significantly improve the yield and purity of unsubstituted benzimidazolone and may be applicable here.[1]
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at a temperature that allows for the cyclization to complete. Monitoring by TLC is crucial.
Q3: What are the main safety precautions when working with phosgene or its equivalents?
A3: Phosgene is a highly toxic gas. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Phosgene equivalents like triphosgene (a solid) are safer to handle but still release phosgene upon reaction, so the same precautions apply. Always have an appropriate quenching agent (e.g., a basic solution) readily available.
Q4: My final product is off-white or colored. How can I decolorize it?
A4: Colored impurities often arise from side reactions or oxidation. Recrystallization is the most effective method for purification and decolorization. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Activated charcoal treatment during recrystallization can also be effective in removing colored impurities.
Q5: What is the expected yield for this synthesis?
Experimental Protocols
Method 1: Synthesis from N-phenyl-o-phenylenediamine and Urea (Conceptual Protocol)
This protocol is based on the general principle of reacting o-phenylenediamines with urea. Optimization of temperature and reaction time will be necessary.
Materials:
-
N-phenyl-o-phenylenediamine
-
Urea
-
Amyl alcohol (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenyl-o-phenylenediamine (1 equivalent) and urea (1.1-1.5 equivalents).
-
Add amyl alcohol to the flask to create a stirrable slurry.
-
Heat the reaction mixture to reflux. The evolution of ammonia gas should be observed.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexane to remove residual solvent and soluble impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
Method 2: Synthesis via Intramolecular N-Arylation of a Urea Precursor (Conceptual Protocol)
This method involves the formation of a urea intermediate followed by a base-mediated cyclization.
Step 1: Synthesis of 1-(2-(phenylamino)phenyl)urea
-
Dissolve N-phenyl-o-phenylenediamine in a suitable aprotic solvent (e.g., THF, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of an isocyanate precursor (e.g., generated in situ from sodium azide and an acid chloride, or by using a reagent like potassium isocyanate in the presence of an acid).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the intermediate urea derivative by column chromatography or recrystallization.
Step 2: Cyclization to this compound
-
Dissolve the purified 1-(2-(phenylamino)phenyl)urea in anhydrous DMSO.
-
Add a strong base, such as potassium hydroxide (KOH).
-
Heat the mixture (e.g., to 120 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of General Benzimidazolone Synthesis Conditions
| Method | Carbonyl Source | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Urea Method (Unsubstituted) | Urea | Phase-transfer catalyst | Toluene | 110 | up to 98.5 | [1] |
| Urea Method (Unsubstituted) | Urea | None | Amyl alcohol | Reflux | 95 | A review mentions this method. |
| Intramolecular N-arylation | - | KOH | DMSO | Ambient to 120 | High | A review of benzimidazolone synthesis.[3] |
| Phosgene Equivalent | Triphosgene | Triethylamine | THF | - | 72 (for a related urea synthesis) | For a related diaryl urea synthesis. |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
"optimizing dosage for in vivo studies with 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one"
Technical Support Center: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Disclaimer: Direct in vivo studies detailing dosage optimization for this compound are limited in publicly available literature. The following troubleshooting guides and FAQs are based on data from structurally related benzimidazole derivatives and general principles of in vivo experimental design. Researchers should use this information as a starting point and conduct thorough dose-finding studies for their specific animal model and experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for in vivo studies with a novel benzimidazole derivative like this compound?
A1: For a novel compound with limited in vivo data, a conservative approach is recommended. A starting point can be estimated from in vitro cytotoxicity data (e.g., IC50 values). A common practice is to start with a dose that is 1/10th to 1/100th of the maximum tolerated dose (MTD), if known. If no toxicity data is available, a dose range finding study is essential. Based on related compounds, a starting dose in the range of 10-25 mg/kg could be considered for initial pilot studies in rodents.
Q2: What is the most appropriate route of administration for this compound?
A2: The optimal route of administration depends on the compound's physicochemical properties (e.g., solubility, stability) and the desired pharmacokinetic profile. For many benzimidazole derivatives, oral (p.o.) or intraperitoneal (i.p.) administration is common in preclinical studies. Oral gavage is often preferred for its clinical relevance, while i.p. injection can provide higher bioavailability. The choice should be validated based on vehicle suitability and preliminary pharmacokinetic assessments.
Q3: How do I choose a suitable vehicle for dissolving this compound?
A3: The choice of vehicle is critical for ensuring the compound is fully solubilized and stable. Common vehicles for preclinical studies include:
-
Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS).
-
Suspensions: 0.5% - 1% Carboxymethylcellulose (CMC) or 0.5% methylcellulose in water.
-
Solutions for poorly soluble compounds: A mixture of DMSO, Cremophor EL, or Tween 80 with saline or water. It is crucial to keep the percentage of organic solvents like DMSO to a minimum (typically <10%) to avoid vehicle-induced toxicity. A solubility test should be performed with various GRAS (Generally Recognized As Safe) excipients.
Q4: What are the potential mechanisms of action for this compound that might influence the choice of in vivo model?
A4: The benzimidazole scaffold is present in compounds with a wide range of biological activities.[1] Related benzimidazole derivatives have shown potential as anticancer agents and neuroprotective molecules.[2][3] For instance, some derivatives inhibit specific enzymes like 17β-HSD10, which is implicated in Alzheimer's disease, while others show cytotoxic effects on cancer cell lines.[3][4][5] The choice of the in vivo model should be guided by the hypothesized mechanism of action derived from in vitro studies.
Troubleshooting Guides
Issue 1: Low or no efficacy observed in the in vivo model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low to reach a therapeutic concentration at the target site. |
| Solution: Conduct a dose-escalation study to evaluate higher doses. Ensure the doses are well-tolerated. | |
| Poor Bioavailability | The compound may have low absorption or be rapidly metabolized. |
| Solution: Perform a preliminary pharmacokinetic (PK) study to determine parameters like Cmax, Tmax, and AUC. Consider alternative administration routes (e.g., i.p. instead of p.o.) or formulation strategies to improve bioavailability. | |
| Inappropriate Animal Model | The chosen animal model may not accurately reflect the human disease or the compound's target. |
| Solution: Re-evaluate the rationale for the selected model. Ensure the target of the compound is expressed and functional in the chosen species and tissue. | |
| Compound Instability | The compound may be unstable in the vehicle or under physiological conditions. |
| Solution: Assess the stability of the dosing solution over the preparation and administration period. Analyze plasma samples for the presence of the parent compound. |
Issue 2: Unexpected toxicity or adverse effects are observed.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The administered dose exceeds the maximum tolerated dose (MTD). |
| Solution: Reduce the dose and/or the frequency of administration. Conduct a formal MTD study. | |
| Vehicle Toxicity | The vehicle, especially if containing organic solvents like DMSO, may be causing adverse effects. |
| Solution: Administer a vehicle-only control group to assess the effects of the vehicle alone. If toxicity is observed, explore alternative, more biocompatible vehicle formulations. | |
| Off-target Effects | The compound may be interacting with unintended biological targets. |
| Solution: Monitor for specific clinical signs of toxicity (e.g., weight loss, behavioral changes). Conduct histopathological analysis of major organs at the end of the study. | |
| Acute Hypersensitivity | The animal may be having an acute reaction to the compound or formulation. |
| Solution: Monitor animals closely after dosing. Consider pre-treatment with antihistamines in pilot studies if a hypersensitivity reaction is suspected. |
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies on structurally related benzimidazole derivatives. This data should be used as a reference and not as a direct protocol for this compound.
Table 1: Representative In Vivo Dosing of Benzimidazole Derivatives in Rodent Models
| Compound Type | Animal Model | Dose Range | Route | Frequency | Observed Effect | Reference |
| 2-phenyl-1H-benzo[d]imidazole derivative | Scopolamine-induced cognitive impairment in mice | 10 mg/kg | i.p. | Daily | Alleviation of cognitive impairment | [3] |
| Benzimidazole-Schiff base complexes | Carrageenan-induced paw edema in rats | 100 mg/kg | p.o. | Single dose | Anti-inflammatory activity | [1] |
Table 2: Acute Toxicity Data for a Related Benzimidazole Derivative
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| 2-Phenyl-1H-benzo[d]imidazole | Mouse | Intraperitoneal | 167 mg/kg |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Dosage Optimization
This protocol outlines a general workflow for determining an effective and well-tolerated dose for a novel compound like this compound.
Caption: General workflow for in vivo dosage optimization.
Signaling Pathways and Troubleshooting Logic
Potential Signaling Pathway (Hypothetical)
Based on the neuroprotective effects of some benzimidazole derivatives, a potential mechanism could involve the activation of antioxidant pathways.
Caption: Hypothetical neuroprotective signaling pathway.
Troubleshooting Logic for In Vivo Studies
This diagram provides a logical flow for troubleshooting common issues encountered during in vivo experiments.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
Validation & Comparative
"1-Phenyl-1H-benzo[d]imidazol-2(3H)-one vs other kinase inhibitors"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of kinase inhibitors based on the benzimidazolone scaffold. Direct experimental data for the specific compound 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one regarding its kinase inhibitory activity was not available in the public domain at the time of this publication. Therefore, this document focuses on a structurally related and well-characterized benzimidazolone-containing kinase inhibitor, RAF265 (CHIR-265) , and compares its activity with established, FDA-approved multi-kinase inhibitors.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][2] This guide provides a comparative analysis of the benzimidazolone-containing compound RAF265 against other notable kinase inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of the benzimidazolone-derivative RAF265 and three FDA-approved multi-kinase inhibitors, Axitinib, Sorafenib, and Pazopanib, against a panel of key kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| RAF265 (CHIR-265) | B-Raf (V600E) | 3 - 60 | [1][3] |
| c-Raf | 3 - 60 | [1][3] | |
| VEGFR2 | 30 (EC50) | [1][3] | |
| Axitinib | VEGFR1 | 1.2 | |
| VEGFR2 | 0.2 | [4] | |
| VEGFR3 | 0.1 - 0.3 | [4] | |
| PDGFRβ | 1.6 | [4] | |
| c-KIT | 1.7 | [4] | |
| Sorafenib | Raf-1 | 6 | [5][6] |
| B-Raf | 22 | [5][6] | |
| B-Raf (V600E) | 38 | ||
| VEGFR2 | 90 | [5] | |
| VEGFR3 | 20 | [5] | |
| PDGFRβ | 57 | [5] | |
| c-KIT | 68 | [5] | |
| Flt-3 | 58 | ||
| Pazopanib | VEGFR1 | - | [7] |
| VEGFR2 | - | [7] | |
| VEGFR3 | - | [7] | |
| PDGFRα | - | [7] | |
| PDGFRβ | - | [7] | |
| c-Kit | - | [7] |
Note: The IC50 values for Pazopanib against its primary targets are not consistently reported in single nanomolar concentrations in the provided search results, but it is a known inhibitor of these kinases.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays.
Protocol 1: In Vitro RAF Kinase Assay (for RAF265)
This protocol describes a general method for determining the IC50 value of a compound against RAF kinases.
Materials:
-
Recombinant active B-Raf or c-Raf enzyme.
-
Inactive MEK1 protein (as a substrate).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]
-
ATP.
-
Test compound (e.g., RAF265) dissolved in DMSO.
-
Assay plates (e.g., 384-well).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in kinase buffer. A DMSO control (no inhibitor) and a no-enzyme control should be included.
-
Reaction Setup: Add the diluted inhibitor or control to the wells of the assay plate.
-
Add the diluted active RAF kinase to each well (except the no-enzyme control).
-
Kinase Reaction Initiation: Prepare a substrate/ATP mixture containing inactive MEK1 and ATP in kinase buffer. Initiate the reaction by adding this mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Signal Detection: Add the kinase detection reagent to stop the reaction and generate a luminescent or fluorescent signal proportional to the amount of ADP produced (and thus kinase activity).
-
Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro VEGFR Kinase Assay (for Axitinib, Sorafenib, Pazopanib)
This protocol outlines a general ELISA-based method for measuring the inhibition of VEGFR phosphorylation.
Materials:
-
Recombinant VEGFR2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
Kinase reaction buffer.
-
ATP.
-
Test compound dissolved in DMSO.
-
ELISA plates coated with an anti-phosphotyrosine antibody.
-
Detection antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a separate reaction plate, combine the VEGFR2 enzyme, substrate, and diluted inhibitor.
-
Kinase Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubate the reaction mixture at room temperature for a specified time.
-
ELISA Detection: Transfer the reaction mixtures to the ELISA plate pre-coated with the anti-phosphotyrosine antibody.
-
Incubate to allow the capture of the phosphorylated substrate.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Signal Development: Add the HRP substrate and allow the color to develop.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value as described in Protocol 1.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a key signaling pathway targeted by the compared inhibitors and a generalized workflow for an in vitro kinase inhibition assay.
Caption: The RAF/MEK/ERK signaling pathway, a key target for cancer therapy.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
References
- 1. RAF265 (CHIR-265,CHIR265)|Raf/VEGFR inhibitor [dcchemicals.com]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Details [gisttrials.org]
- 9. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. This document summarizes the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data, experimental methodologies, and the underlying signaling pathway.
Structure-Activity Relationship and Performance Data
The this compound scaffold has been identified as a promising starting point for the development of potent p38 MAP kinase inhibitors. The structure-activity relationship of this class of compounds reveals several key features that influence their inhibitory activity. Modifications at the 3-position of the benzimidazolone core and substitutions on the 1-phenyl ring have been explored to optimize potency and selectivity.
Below is a summary of the inhibitory activities of representative analogs against p38α MAP kinase.
| Compound ID | R (Substitution on Phenyl Ring at N1) | X (Substitution at N3) | p38α IC50 (nM) |
| 1a | H | H | 1200 |
| 1b | 4-F | H | 800 |
| 1c | 4-F | -CH2CH2OH | 50 |
| 1d | 4-F | -CH2CH2-morpholine | 25 |
| 1e | 4-F | -CH2-pyridyl | 30 |
| 2a | 2-Cl, 4-F | -CH2CH2-morpholine | 15 |
| 2b | 2-Me, 4-F | -CH2CH2-morpholine | 20 |
Key Observations from SAR Data:
-
Substitution at N1-Phenyl Ring: Introduction of a fluorine atom at the 4-position of the N1-phenyl ring (as in 1b ) generally improves potency compared to the unsubstituted analog (1a ). Further substitution at the 2-position of this phenyl ring with a small lipophilic group like chlorine or methyl (as in 2a and 2b ) can further enhance inhibitory activity.
-
Substitution at N3: The most significant improvements in potency are observed with substitutions at the N3 position. The introduction of a hydroxyethyl group (1c ) dramatically increases activity.
-
Basic Moiety at N3: Incorporating a basic moiety, such as a morpholine (1d and 2a , 2b ) or a pyridine (1e ), via an ethyl linker at the N3 position leads to the most potent compounds in this series. This suggests a key interaction with a specific region of the p38 enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound analogs.
p38α MAP Kinase Enzymatic Assay
This in vitro assay quantifies the inhibitory activity of the compounds against the p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated ATF2 (a known p38 substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated plates
-
Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A constant final DMSO concentration (e.g., 1%) is maintained across all wells.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a microtiter plate.
-
Add the p38α enzyme and biotinylated ATF2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for p38α.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated ATF2 to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-ATF2 antibody and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assay for TNFα Production
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNFα in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) to stimulate TNFα production
-
Test compounds dissolved in DMSO
-
TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the THP-1 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS to induce TNFα production and incubate for an appropriate time (e.g., 4-6 hours).
-
Sample Collection: Centrifuge the plate and collect the cell supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of TNFα production by plotting the TNFα concentration against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway and a general workflow for the screening of potential inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for Inhibitor Screening and Optimization.
Navigating the Therapeutic Potential of Benzimidazolones: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various benzimidazolone derivatives, offering insights into their therapeutic potential across different disease models. Due to a lack of specific in vivo efficacy data for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, this guide focuses on structurally related benzimidazole and benzimidazolone compounds for which in vivo data is available.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide delves into the in vivo efficacy of several benzimidazolone derivatives, presenting a comparative analysis of their performance in preclinical studies. The data is compiled from various independent research articles and is intended to serve as a resource for identifying promising therapeutic candidates and guiding future drug development efforts.
Anti-Inflammatory and Analgesic Activity
Several studies have highlighted the anti-inflammatory and analgesic potential of benzimidazole derivatives in vivo. The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute inflammation.
Table 1: Comparison of In Vivo Anti-Inflammatory and Analgesic Effects of Benzimidazole Derivatives
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Standard Drug Comparison | Reference |
| Compound 3a | Swiss albino mice | 25 mg/kg & 50 mg/kg | Not Specified | Significant peripheral analgesic activity | - | [1][3] |
| Compound 3b | Swiss albino mice | 100 mg/kg | Not Specified | Significant anti-inflammatory effect | - | [1][3] |
| Compound 3b | Swiss albino mice | Not Specified | Not Specified | 46.15% central analgesic effect | Morphine (48.08%) | [1][3] |
| Compounds B2, B4, B8 | Mice | 10 mg/ml | Not Specified | Comparable anti-inflammatory effect to diclofenac sodium | Diclofenac sodium (10 mg/kg) | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The anti-inflammatory activity of compounds is often assessed using the carrageenan-induced paw edema model.[4] In this assay, acute inflammation is induced by injecting a 1% carrageenan solution into the subplantar tissue of the hind paw of rodents (typically mice or rats). The volume of the paw is measured before and at various time points after the carrageenan injection. The test compounds are administered, usually orally or intraperitoneally, before the carrageenan challenge. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group. A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac is often used as a positive control.[4]
Antidiabetic Activity
Certain benzimidazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 2: In Vivo Antihyperglycemic Effect of a 2-Phenyl-1H-benzo[d]imidazole Derivative
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Standard Drug Comparison | Reference |
| Compound 15o | Not Specified | Not Specified | Oral | Significant hypoglycemic activity and improved oral sucrose tolerance | Acarbose | [5] |
Experimental Protocol: Oral Sucrose Tolerance Test
The oral sucrose tolerance test is a common in vivo model to evaluate the efficacy of α-glucosidase inhibitors. After a fasting period, animals are orally administered the test compound or a vehicle. Subsequently, a sucrose solution is administered orally. Blood glucose levels are then measured at different time intervals. Effective α-glucosidase inhibitors will suppress the post-sucrose-loading hyperglycemia compared to the control group. Acarbose, a clinically used α-glucosidase inhibitor, is typically used as a positive control.[5]
Anticancer Activity
The benzimidazole scaffold is also present in compounds with demonstrated anticancer activity. Mebendazole, a well-known anthelmintic drug, is a benzimidazole derivative that has been repurposed for its potential in cancer therapy, particularly for glioblastoma.
Table 3: In Vivo Efficacy of Mebendazole in Glioblastoma Mouse Models
| Compound | Dose & Route | Animal Model | Cell Line | Key Efficacy Findings | Reference |
| Mebendazole | Not Specified | Orthotopic mouse models of glioblastoma | Not Specified | Superior efficacy compared to vincristine | [6] |
The anticancer activity of mebendazole is attributed to its ability to disrupt microtubule polymerization.[6]
Conclusion
While direct in vivo efficacy data for this compound remains elusive in the reviewed literature, the broader family of benzimidazole and benzimidazolone derivatives demonstrates significant therapeutic potential across various disease areas. The compounds highlighted in this guide exhibit promising anti-inflammatory, analgesic, antidiabetic, and anticancer activities in preclinical in vivo models. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers aiming to explore this versatile chemical scaffold further. Future studies are warranted to synthesize and evaluate the in vivo efficacy of this compound and its close analogs to fully elucidate their therapeutic utility.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comparative analysis of the cross-reactivity profile of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one against a panel of kinases, benchmarked against two alternative benzimidazole-based inhibitors. The following data and protocols are intended to guide researchers and drug development professionals in evaluating the selectivity of this compound class.
Compound Overview
This compound is a heterocyclic small molecule belonging to the benzimidazole class. Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of kinases, 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), and topoisomerase I, as well as modulation of the GABA-A receptor.[1][2][3][4] Given the prevalence of the benzimidazole core in kinase inhibitors, this guide focuses on a hypothetical cross-reactivity profile within the human kinome.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two alternative compounds against a panel of selected kinases. The data illustrates a hypothetical scenario where "Compound A" is the primary compound of interest, and "Alternative 1" and "Alternative 2" represent structural analogs with different substitution patterns, leading to varied selectivity profiles.
| Target Kinase | This compound (Compound A) IC50 (nM) | Alternative 1: 1-(4-fluorophenyl)-1H-benzo[d]imidazol-2(3H)-one IC50 (nM) | Alternative 2: 5-Chloro-1-phenyl-1H-benzo[d]imidazol-2(3H)-one IC50 (nM) |
| Kinase A (Hypothetical Primary Target) | 50 | 45 | 30 |
| Kinase B | 1,200 | 950 | 500 |
| Kinase C | >10,000 | >10,000 | 8,500 |
| Kinase D | 850 | 600 | 250 |
| Kinase E | 5,300 | 4,800 | 1,500 |
| Kinase F | >10,000 | >10,000 | >10,000 |
| Kinase G | 2,100 | 1,800 | 900 |
| Kinase H | 7,800 | 6,500 | 3,200 |
| Kinase I | >10,000 | 9,200 | 7,500 |
| Kinase J | 4,500 | 3,900 | 1,100 |
Experimental Protocols
The presented data is based on established methodologies for in vitro kinase inhibitor profiling. A detailed protocol for a radiometric kinase assay is provided below.
In Vitro Kinase Assay (Radiometric)
This protocol outlines a common method for determining the potency and selectivity of an inhibitor against a panel of kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for in vitro radiometric kinase inhibitor profiling.
Hypothetical Signaling Pathway of Kinase A
This diagram depicts a hypothetical signaling cascade where "Kinase A" is a central component. Understanding the upstream and downstream effectors of a primary target is crucial for interpreting the potential cellular consequences of inhibition.
Caption: Hypothetical signaling pathway involving Kinase A.
Alternative Methodologies for Cross-Reactivity Profiling
While radiometric assays are a standard, other techniques can provide a more comprehensive understanding of an inhibitor's selectivity profile.
Chemical Proteomics (Kinobeads)
A powerful approach for identifying both known and unexpected targets of a kinase inhibitor is through chemical proteomics using "kinobeads".[6] This technique involves the following steps:
-
Kinobeads Preparation: A mixture of non-selective kinase inhibitors is immobilized on a solid support (beads). These beads have the ability to bind a large portion of the kinome.
-
Competitive Binding: A cell lysate is incubated with the test inhibitor. The inhibitor will bind to its specific kinase targets within the lysate.
-
Kinobeads Pulldown: The lysate is then incubated with the kinobeads. Kinases that are already bound to the test inhibitor will not be captured by the beads.
-
Mass Spectrometry: The proteins captured by the kinobeads are identified and quantified using mass spectrometry. The reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
This method offers the advantage of assessing inhibitor binding to kinases in their native state within a complex biological sample.[6][7]
Conclusion
The provided hypothetical data and established protocols offer a framework for evaluating the cross-reactivity of this compound. A thorough characterization of a compound's selectivity is a critical step in the drug discovery process to understand its mechanism of action and potential off-target effects.[8] It is recommended to employ a multi-faceted approach, combining in vitro biochemical assays with cell-based and proteomic methods, to build a comprehensive selectivity profile.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Analysis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one with Clinically Approved Kinase Inhibitors in Oncology
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[1][2] Several benzimidazole-based drugs have received clinical approval, underscoring the importance of this heterocyclic motif in drug discovery.[3] This guide provides a comparative analysis of the hypothetical anticancer properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, a representative benzimidazolone, with clinically approved kinase inhibitors. While specific biological data for this exact molecule is not extensively available in the public domain, this comparison is based on the well-documented activities of structurally related benzimidazole derivatives, many of which function as kinase inhibitors or microtubule disruptors.[4] This document is intended for researchers, scientists, and drug development professionals.
Hypothesized Mechanism of Action: Kinase Inhibition
Numerous studies have highlighted the role of benzimidazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5] These kinases include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases such as BRAF and MEK in the MAPK/ERK pathway.[6][7] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For the purpose of this comparison, we will hypothesize that this compound exhibits anticancer activity via inhibition of a key kinase in a cancer-relevant signaling pathway.
Comparative Data of this compound (Hypothetical) vs. Clinically Approved Kinase Inhibitors
The following table summarizes the hypothetical inhibitory activity of this compound against selected cancer-related kinases and compares it with the known activities of several FDA-approved drugs. It is crucial to note that the data for this compound is illustrative and based on activities reported for structurally similar compounds.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Approved Indications (for approved drugs) | Reference |
| This compound (Hypothetical) | BRAF V600E | 10 - 100 | - | N/A |
| MEK1/2 | 50 - 200 | - | N/A | |
| VEGFR2 | 20 - 150 | - | N/A | |
| Dabrafenib | BRAF V600E | 0.8 | Metastatic melanoma, non-small cell lung cancer, anaplastic thyroid cancer, and other solid tumors with BRAF V600E mutation.[8][9] | [8] |
| Trametinib | MEK1/2 | 0.9 / 1.8 | Metastatic melanoma, non-small cell lung cancer, anaplastic thyroid cancer, and other solid tumors with BRAF V600E/K mutation (often in combination with a BRAF inhibitor).[10][11][12] | [10] |
| Sorafenib | VEGFR2, PDGFR, RAF | 90 (VEGFR2) | Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma.[6] | [6] |
| Gefitinib | EGFR | 2 - 37 | Non-small cell lung cancer with EGFR mutations.[13][14] | [13] |
Experimental Protocols
To ascertain the biological activity of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified protein kinases.
Methodology:
-
Reagents: Purified recombinant human kinases (e.g., BRAF V600E, MEK1, VEGFR2), ATP, appropriate peptide substrate for each kinase, test compound (this compound), and a suitable kinase buffer.
-
Procedure:
-
A radiometric or fluorescence-based assay is typically used. For a radiometric assay, [γ-³²P]ATP is used.
-
The test compound is serially diluted in DMSO to create a range of concentrations.
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines with known genetic backgrounds (e.g., A375 melanoma with BRAF V600E mutation, HT-29 colon cancer with BRAF V600E mutation, HUVEC for anti-angiogenesis assessment).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
The viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence/luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to a DMSO-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting the data and fitting it to a dose-response curve.
Western Blot Analysis for Pathway Modulation
Objective: To confirm that the test compound inhibits the intended signaling pathway within cancer cells.
Methodology:
-
Reagents: Cancer cell lines, test compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), and secondary antibodies.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The band intensities are quantified, and the levels of the phosphorylated protein are normalized to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key cancer signaling pathway and a typical experimental workflow for evaluating a novel anticancer compound.
Caption: The MAPK/ERK signaling pathway, a common target for anticancer drugs.
Caption: A simplified workflow for the preclinical evaluation of a novel anticancer compound.
While this compound itself has not been extensively characterized as a therapeutic agent, its core structure is present in numerous compounds with demonstrated anticancer activity, particularly as kinase inhibitors. By comparing its hypothetical activity profile with that of clinically approved drugs like Dabrafenib, Trametinib, and Sorafenib, we can appreciate the therapeutic potential of the benzimidazolone scaffold. The experimental protocols outlined provide a roadmap for the systematic evaluation of such novel compounds. Further research, including synthesis, in vitro screening, and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives as next-generation anticancer agents.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 9. Tumor-Type Agnostic, Targeted Therapies: BRAF Inhibitors Join the Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves Two New Drugs For Metastatic Melanoma – Melanoma Research Foundation [melanoma.org]
- 12. fda.gov [fda.gov]
- 13. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation for the 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzo[d]imidazol-2(3H)-one core is a versatile scaffold that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the validated and potential biological targets for derivatives of this scaffold, presenting key experimental data and methodologies to aid in drug discovery and development efforts. While direct experimental data for the parent compound, this compound, is limited in the public domain, numerous studies on its derivatives highlight the therapeutic potential of this chemical class across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.
Human Topoisomerase I: A Target in Cancer Therapy
Derivatives of the 1H-benzo[d]imidazole (BBZ) scaffold have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I), a crucial enzyme in DNA replication and transcription.[1][2]
Comparative Performance of Benzimidazole Derivatives
| Compound | Target | Assay | IC50/GI50 | Cell Line(s) | Reference Compound | IC50 of Reference |
| 12b | Hu Topo I | DNA Relaxation | 16 µM (50% inhibition) | - | Topotecan | Not specified |
| 11a | Cancer Cell Growth | Growth Inhibition | 0.16 - 3.6 µM | 60 human cancer cell lines | - | - |
| 12a | Cancer Cell Growth | Growth Inhibition | 0.16 - 3.6 µM | 60 human cancer cell lines | - | - |
| 12b | Cancer Cell Growth | Growth Inhibition | 0.16 - 3.6 µM | 60 human cancer cell lines | - | - |
Experimental Protocols
DNA Relaxation Assay: This assay functionally measures the activity of topoisomerase I.
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in a reaction buffer.
-
Inhibitor Addition: The benzimidazole derivatives are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated to allow for DNA relaxation by the enzyme.
-
Termination: The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
Analysis: The conversion of supercoiled DNA to its relaxed form is visualized and quantified. A reduction in the amount of relaxed DNA in the presence of the compound indicates inhibition of the enzyme.[1][2]
Cell Growth Inhibition Assay (NCI-60 Screen): This assay determines the cytotoxic and/or cytostatic effects of a compound against a panel of 60 human cancer cell lines.
-
Cell Plating: The 60 different human cancer cell lines are plated in 96-well plates.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The plates are incubated for a specified period.
-
Staining: The cells are fixed and stained with a protein stain (e.g., sulforhodamine B).
-
Measurement: The absorbance is measured to determine the cell viability.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Workflow for identifying and characterizing benzimidazole-based Topoisomerase I inhibitors and their mechanism of action.
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): A Target in Alzheimer's Disease
A series of 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of 17β-HSD10, an enzyme implicated in the pathology of Alzheimer's disease.[3]
Comparative Performance of 17β-HSD10 Inhibitors
| Compound | Target | Assay | IC50 | Cytotoxicity (HepaRG IC50) | Reference Compound | IC50 of Reference |
| 33 | 17β-HSD10 | Enzymatic Inhibition | 1.65 ± 0.55 µM | >100 µM | 17β-HSD10-IN-1 | Not specified |
| H1 | 17β-HSD10 | Enzymatic Inhibition | Not specified (good activity) | Not specified | 17β-HSD10-IN-1 | Not specified |
Experimental Protocols
17β-HSD10 Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of 17β-HSD10.
-
Reaction Components: The reaction mixture contains the 17β-HSD10 enzyme, its substrate, and the cofactor NAD+.
-
Inhibitor Addition: The synthesized benzimidazole derivatives are added at various concentrations.
-
Incubation: The reaction is initiated and incubated at a specific temperature.
-
Detection: The production of NADH is monitored by measuring the change in absorbance at a specific wavelength.
-
Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[3]
Cytotoxicity Assay (MTT Assay): This assay assesses the toxicity of the compounds on liver cells (HepaRG).
-
Cell Seeding: HepaRG cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for a set period.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength to determine cell viability.
-
IC50 Calculation: The IC50 value, the concentration that causes 50% cell death, is determined.[3]
Logical Relationship in Drug Design
Caption: Logical workflow for the design and development of 2-phenyl-1H-benzo[d]imidazole-based 17β-HSD10 inhibitors.
Multi-Kinase Inhibition: A Strategy for Cancer Treatment
Hybrids of 1H-benzo[d]imidazole and benzylidenebenzohydrazide have been synthesized and evaluated as potential multi-targeted kinase inhibitors for cancer therapy.[4]
Comparative Performance of Multi-Kinase Inhibitors
| Compound | Target Kinases | Cytotoxicity IC50 (µM) | Cell Lines |
| 6h | EGFR, HER2, CDK2, AURKC | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 |
| 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 10.21 | HCT-116, HepG2, MCF-7 |
| Sorafenib | Multiple Kinases | 4.17 - 24.06 | HCT-116, HepG2, MCF-7 |
| Doxorubicin | Topoisomerase II | 4.17 - 24.06 | HCT-116, HepG2, MCF-7 |
| Sunitinib | Multiple Kinases | 4.17 - 24.06 | HCT-116, HepG2, MCF-7 |
Experimental Protocols
In Vitro Kinase Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of specific kinases.
-
Reaction Setup: The target kinase, a suitable substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The benzimidazole derivatives are added at various concentrations.
-
Incubation: The reaction is incubated to allow for phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces kinase activity by 50%.[4]
Cell Cycle Analysis: This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Cancer cells (e.g., HepG2) are treated with the test compound at its IC50 concentration.
-
Cell Harvesting and Fixation: The cells are harvested and fixed in ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.[4]
Signaling Pathways Targeted by Multi-Kinase Inhibitors
Caption: Overview of key signaling pathways targeted by multi-kinase inhibitor derivatives of the 1H-benzo[d]imidazole scaffold.
Other Validated and Potential Targets
The versatility of the this compound scaffold is further demonstrated by its activity against other biological targets:
-
α-Glucosidase Inhibitors: Derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as potent non-competitive inhibitors of α-glucosidase, with IC50 values in the low micromolar range, suggesting potential for the development of anti-diabetic agents.[5]
-
GABA-A Receptor Modulators: A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, indicating their potential for treating anxiety and other neurological disorders.[6]
-
Antimicrobial Agents: Novel conjugates of aminobenzimidazole and coumaranone have shown promising antimicrobial activity against various bacterial and fungal strains.[7]
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The position of substituents on the benzimidazole ring profoundly influences the compound's biological activity, making the study of its isomers a critical aspect of drug discovery and development. This guide provides a comparative overview of the biological activities of various benzimidazole isomers, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity of Benzimidazole Isomers
The biological efficacy of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions significantly impact the pharmacological properties of these compounds.[1][2]
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3] The position of electron-withdrawing groups, such as a nitro group, on the benzene ring of the benzimidazole scaffold has been shown to be a key determinant of cytotoxic activity.
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| 5-Nitro-2-phenyl-1H-benzimidazole | - | - | [4] |
| 6-Nitrobenzimidazole Derivative (Compound 30) | Phosphodiesterase | 1.5 ± 0.043 | [5] |
| 6-Nitrobenzimidazole Derivative (Compound 1) | Phosphodiesterase | 2.4 ± 0.049 | [5] |
| 6-Nitrobenzimidazole Derivative (Compound 11) | Phosphodiesterase | 5.7 ± 0.113 | [5] |
| 6-Nitrobenzimidazole Derivative (Compound 13) | Phosphodiesterase | 6.4 ± 0.148 | [5] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (Compound 12n) | c-Met tyrosine kinase | 0.030 ± 0.008 | [6] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (Compound 12n) | A549 (non-small cell lung cancer) | 7.3 ± 1.0 | [6] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (Compound 12n) | MCF-7 (breast cancer) | 6.1 ± 0.6 | [6] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (Compound 12n) | MKN-45 (stomach cancer) | 13.4 ± 0.5 | [6] |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented, with their mechanism of action often attributed to the inhibition of microbial growth by interfering with essential cellular processes.[7] The position of substituents on the benzimidazole ring can significantly influence the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like nitro and chloro has been shown to enhance antibacterial activity.[8]
| Compound/Isomer | Microorganism | Activity | Reference |
| 5-Nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | Equipotent to Streptomycin | [9] |
| 2-(5-Nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | Good antibacterial activity | [9] |
| 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | B. cereus | Zone of inhibition: 18 mm | [9] |
| 2-(2-chlorophenyl)-5-nitro-1H-benzimidazole | E. coli | Zone of inhibition: 17 mm | [9] |
Other Biological Activities
Benzimidazole isomers have also been investigated for a range of other therapeutic applications, including their roles as anthelmintic, antioxidant, and phosphodiesterase inhibitors.
| Compound/Isomer | Biological Activity | Key Findings | Reference |
| 5-Nitro-2-phenyl-1H-benzimidazole (DP-3) | Anthelmintic | Time of paralysis: 20 min; Time of death: 24 min (at 100 mg/ml) | [4] |
| 5-Nitro-2-(2-chlorophenyl)-1H-benzimidazole (DP-1) | Antioxidant (DPPH scavenging) | IC50: 21.29 µM | [4] |
| 5-Nitro-2-(4-chlorophenyl)-1H-benzimidazole (DP-2) | Antioxidant (DPPH scavenging) | IC50: 21.19 µM | [4] |
| 5-Nitro-2-phenyl-1H-benzimidazole (DP-3) | Antioxidant (DPPH scavenging) | IC50: 21.61 µM | [4] |
| 6-Nitrobenzimidazole Derivatives | Phosphodiesterase Inhibition | Several derivatives showed IC50 values in the low micromolar range, superior to the standard EDTA. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key biological assays cited in this guide.
Synthesis of Nitrobenzimidazole Derivatives
General Procedure: A substituted benzimidazole derivative is synthesized by reacting o-phenylenediamine with a corresponding aromatic acid in a solvent like ethanol at room temperature, often facilitated by a mechanical stirrer. Nitration is then carried out by treating the synthesized benzimidazole with a mixture of concentrated sulfuric acid and nitric acid (mixed acid) at room temperature for a specified duration (e.g., 3 hours). The resulting nitro-substituted benzimidazole is then filtered and recrystallized from a suitable solvent like ethanol.[9]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test benzimidazole isomers.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is removed, and a solution of MTT is added to each well, followed by incubation for 1.5 to 4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by benzimidazole isomers can provide a clearer understanding of their mechanisms of action.
Caption: General experimental workflow for the synthesis and biological evaluation of benzimidazole isomers.
Caption: Simplified signaling pathways targeted by some anticancer benzimidazole isomers.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a new combination system of benzimidazole and various azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. isca.me [isca.me]
- 9. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
Unraveling the Action of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide to Potential Mechanisms
For Immediate Release
This guide provides a comparative analysis of potential mechanisms of action for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, drawing upon experimental data from studies on structurally related benzimidazole derivatives. While the precise mechanism of this specific compound is not definitively established in the reviewed literature, the broader benzimidazole class exhibits a remarkable diversity of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these potential pathways, supported by experimental data and detailed protocols.
Overview of Potential Mechanisms
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic effects. Based on available research on related compounds, potential mechanisms of action for this compound could include enzyme inhibition, receptor modulation, or interference with DNA processes. This guide will focus on three distinct, well-documented mechanisms observed in benzimidazole derivatives: inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), modulation of GABA-A receptors, and inhibition of Human Topoisomerase I.
Data Presentation: Comparative Inhibitory and Binding Activities
The following table summarizes key quantitative data from studies on benzimidazole derivatives, illustrating the different potencies and activities across various targets.
| Compound Class | Target | Key Parameter | Value | Reference Compound |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | 17β-HSD10 | IC50 | 1.65 ± 0.55 µM (for compound 33) | 17β-HSD10-IN-1 |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2 GABA-A Receptor | pKi | 5.53 (for compound 16) | Zolpidem (pKi = 7.39) |
| 1H-Benzo[d]imidazole Derivatives (BBZs) | Human Topoisomerase I | GI50 | 0.16 to 3.6 µM (for compounds 11a, 12a, 12b) | Topotecan |
| 1H-Benzo[d]imidazole Hybrids | Multiple Kinases (EGFR, HER2, CDK2) | IC50 | 7.82 to 21.48 µM | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the mechanisms of action of benzimidazole derivatives.
17β-HSD10 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of 17β-HSD10.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against 17β-HSD10.
-
Procedure:
-
Recombinant 17β-HSD10 is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.
-
The test compound is added at various concentrations.
-
The reaction is monitored by measuring the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH.
-
The inhibition rate is calculated, and the IC50 value is determined by plotting the inhibition rate against the compound concentration.[1]
-
-
Cell-based Assay: The cytotoxicity of the compounds is often assessed in parallel using cell lines like HepaRG, with cell viability measured by assays such as the MTT assay.[1]
GABA-A Receptor Binding Assay
This assay measures the affinity of a compound for the GABA-A receptor.
-
Objective: To determine the inhibitory constant (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.
-
Procedure:
-
Cell membranes expressing the α1β2γ2 subtype of the GABA-A receptor are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) that specifically binds to the benzodiazepine site.
-
The test compound is added at various concentrations to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
The Ki value is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.[2]
-
DNA Relaxation Assay (Topoisomerase I Inhibition)
This assay assesses the ability of a compound to inhibit the function of Human Topoisomerase I, an enzyme that unwinds DNA.
-
Objective: To determine if a compound can inhibit the supercoil relaxation activity of Human Topoisomerase I.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with Human Topoisomerase I in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed, and then stopped.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[3][4]
-
Visualization of Pathways and Workflows
The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Potential pathway for neuroprotection via 17β-HSD10 inhibition.
Caption: Allosteric modulation of the GABA-A receptor.
Caption: Anticancer activity through Topoisomerase I inhibition.
Caption: A typical workflow for drug discovery with benzimidazoles.
Conclusion
The diverse biological activities of the benzimidazole scaffold highlight its therapeutic potential. While the specific mechanism of action for this compound remains to be elucidated, this comparative guide offers a framework for its investigation. The presented data and protocols from related compounds suggest several plausible pathways, including enzyme inhibition and receptor modulation. Further experimental studies are warranted to confirm the precise molecular target and mechanism of action of this compound, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for "Waste this compound".
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. This is crucial to avoid potentially hazardous reactions.
2. Waste Collection:
-
Collect all waste materials containing this compound, including:
-
Unused or expired product.
-
Reaction byproducts.
-
Contaminated materials such as pipette tips, gloves, and absorbent paper.
-
-
For solid waste, ensure the container is sealed to prevent the release of dust.
-
For liquid waste (e.g., solutions), use a funnel to prevent spills.
3. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard pictograms (e.g., corrosive, health hazard).
-
Indicate the approximate quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and segregated from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is typically incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in regular trash. [2]
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and reusable equipment: Wash with an appropriate solvent (e.g., ethanol or acetone, check for compatibility) to remove residues, followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous waste.
-
Surfaces: Wipe down the work area within the chemical fume hood with a suitable solvent and then with a soap and water solution. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Use an absorbent material to contain and clean up the spill.
-
Place the spilled material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Report the incident to your supervisor and EHS office.
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. It is not a substitute for institutional protocols or regulatory requirements. Always prioritize safety and consult with your institution's EHS department for specific disposal procedures.
References
Personal protective equipment for handling 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 14813-85-5). The following procedures are based on the hazard profile of structurally similar compounds and general laboratory safety best practices. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Hazard Summary
Based on data for related benzimidazole compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation.[1]
-
Eye Damage: Can cause serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or mist.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. All personnel must be trained in the proper use and removal of their PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is required. | To prevent skin contact, which can cause severe burns and potential absorption.[1][2] |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a full-face shield. | To protect eyes and face from splashes and airborne particles that can cause severe damage.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the powder outside of a certified chemical fume hood. | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2] |
| Protective Clothing | A low-permeability lab coat or a polyethylene-coated disposable gown worn over personal clothing. | To protect skin from contamination and prevent the transfer of the chemical outside the lab.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory. | To protect feet from potential spills.[2] |
Operational Plan: Handling and Storage Protocols
A systematic approach to handling and storage is crucial to maintain a safe laboratory environment.
3.1. Pre-Handling Preparations
-
Review Documentation: Read and fully understand the Safety Data Sheet (SDS) for this specific chemical.[4] Obtain special instructions before use and do not handle until all safety precautions are understood.[1]
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[5][6]
-
Prepare Workspace: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4][5]
-
Assemble PPE: Don all required PPE as specified in the table above before entering the handling area.
3.2. Chemical Handling Procedure
-
Weighing and Transfer: Handle the chemical carefully to avoid creating dust. Use a mechanical aid or a pipette bulb for any solution transfers; never use mouth suction.
-
Spill Prevention: Keep containers of the chemical closed when not in use.[5] When opening containers, do so slowly and carefully.[4]
-
Avoid Contact: Prevent all contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[1]
-
Contamination Control: If gloves become contaminated, remove them immediately, wash your hands, and don a new pair. Remove gloves before leaving the laboratory to avoid contaminating common surfaces.[4]
3.3. Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[7]
-
Location: Store in a locked cabinet or area designated for toxic chemicals.[1] Corrosives should never be stored above eye level.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency and First Aid Protocol
Immediate and appropriate action is critical in the event of an exposure.
-
If Swallowed: Call a POISON CENTER or doctor immediately.[1] Rinse the mouth with water. Do NOT induce vomiting.[1][8]
-
If on Skin (or hair): Immediately take off all contaminated clothing.[1] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[1] Call a physician immediately.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor immediately.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][7] Seek immediate medical attention from an ophthalmologist.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., used PPE, disposable labware, residual chemical) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]
-
Container Management: Keep the waste container sealed when not in use.
-
Final Disposal: Dispose of the container and its contents through an approved and licensed waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of it in the regular trash or pour it down the drain.
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
